Boc-D-FMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOUCRHWJYCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940205 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187389-53-3 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-D-FMK: An In-Depth Technical Guide to a Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-FMK, or Boc-Asp(OMe)-FMK, is a well-established cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the key effector enzymes in apoptosis. Its ability to covalently bind to the active site of these cysteine proteases makes it an invaluable tool in the study of programmed cell death and a reference compound in the development of apoptosis-modulating therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in the execution of this process. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
This compound is a synthetic peptide derivative that acts as a pan-caspase inhibitor. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group, an aspartic acid residue with a methyl ester (D(OMe)), and a fluoromethyl ketone (FMK) reactive group.[1] The methyl ester enhances cell permeability, and once inside the cell, it is cleaved by intracellular esterases to activate the inhibitor. The FMK group then forms an irreversible covalent bond with the cysteine residue in the active site of caspases, thereby inactivating the enzyme.[1]
Mechanism of Action
This compound functions as an irreversible inhibitor of caspases. The fluoromethyl ketone (FMK) moiety is the key to its inhibitory activity. The mechanism can be summarized in the following steps:
-
Cellular Uptake: The methyl ester group on the aspartic acid residue increases the hydrophobicity of the molecule, facilitating its passive diffusion across the cell membrane.
-
Intracellular Activation: Once inside the cell, non-specific intracellular esterases hydrolyze the methyl ester, exposing a free carboxylate group. This de-esterification is crucial for the inhibitor's activity.
-
Covalent Binding: The activated inhibitor then targets the active site of caspases. The aspartic acid residue mimics the natural substrate of caspases, directing the inhibitor to the enzyme's active site. The electrophilic fluoromethyl ketone group then reacts with the nucleophilic thiol group of the cysteine residue in the caspase active site, forming a stable, irreversible thioether bond. This covalent modification permanently inactivates the caspase.
Quantitative Inhibitory Data
This compound is characterized as a broad-spectrum or pan-caspase inhibitor, meaning it can inhibit a wide range of caspases. The most consistently reported quantitative measure of its efficacy is its ability to inhibit apoptosis induced by tumor necrosis factor-alpha (TNF-α).
| Parameter | Value | Cell Type | Inducer | Reference |
| IC50 | 39 µM | Neutrophils | TNF-α | [2][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Caspase-3 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate and the assessment of its inhibition by this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound (stock solution in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% Glycerol, 4 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce apoptosis by adding the chosen agent and incubate for the desired time. Include a non-induced control group.
-
-
Cell Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the caspases.
-
-
Caspase Activity Assay:
-
In a 96-well black plate, add cell lysate to each well.
-
Add 2x Reaction Buffer to each well.
-
Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value for caspase-3 inhibition in the cellular context.
-
Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol details the use of Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with an apoptosis inducer and this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1x Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture and treat cells with an apoptosis inducer in the presence or absence of this compound as described in the previous protocol.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells from the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and treated cell populations.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Signaling Pathways
This compound, as a pan-caspase inhibitor, broadly impacts the major apoptosis signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates and the execution of apoptosis.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is activated, which in turn can directly activate effector caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway. This compound inhibits both the initiator caspase-8 and the downstream effector caspases.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then activates the effector caspases. This compound inhibits both the initiator caspase-9 and the effector caspases.
Conclusion
This compound remains a cornerstone tool for researchers studying apoptosis. Its cell-permeable nature and irreversible, broad-spectrum inhibition of caspases allow for the effective blockade of programmed cell death in a wide variety of experimental systems. While a more detailed quantitative profile of its inhibitory activity against individual caspases would be beneficial, its utility in elucidating the roles of caspases in health and disease is undisputed. The protocols and pathways detailed in this guide provide a solid foundation for the effective use of this compound in the laboratory. As research into the intricate mechanisms of cell death continues, the role of well-characterized inhibitors like this compound will remain critical for advancing our understanding and developing novel therapeutic strategies.
References
- 1. BOC-Asp(OMe)-FMK [Boc-D(OMe)-FMK] | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 6. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-D-FMK: A Technical Guide to its Role in Blocking Apoptotic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a multitude of pathological conditions, including cancer, autoimmune disorders, and neurodegenerative diseases. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. This technical guide provides an in-depth exploration of Boc-D-FMK (Boc-Asp(OMe)-FMK), a cell-permeable, irreversible, and broad-spectrum caspase inhibitor. We will delve into its mechanism of action, its role in blocking the intrinsic and extrinsic apoptotic signaling pathways, and provide detailed experimental protocols for its application in apoptosis research.
Introduction to this compound
This compound is a widely utilized tool in apoptosis research due to its ability to effectively shut down the caspase cascade. Structurally, it is a synthetic peptide derivative that contains a fluoromethyl ketone (FMK) moiety, which irreversibly binds to the catalytic cysteine residue in the active site of caspases. The Boc (tert-butyloxycarbonyl) group enhances its cell permeability, allowing it to readily enter cells and inhibit intracellular caspases. As a pan-caspase inhibitor, this compound targets a wide range of caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), thereby blocking apoptosis triggered by diverse stimuli.
Mechanism of Action
This compound functions as an irreversible inhibitor of caspases. Its mechanism of action involves the fluoromethyl ketone group, which acts as a reactive electrophile. The catalytic cysteine residue in the active site of a caspase attacks the carbonyl carbon of the FMK group, leading to the formation of a stable thiohemiketal adduct. This covalent modification permanently inactivates the enzyme, thus halting the proteolytic cascade that culminates in apoptotic cell death.
Inhibition of Apoptotic Signaling Pathways
Apoptosis is primarily executed through two major signaling pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases. This compound, by virtue of its broad-spectrum inhibitory activity, effectively blocks both of these pathways.
The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their corresponding death receptors on the cell surface. This ligation leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3. This compound intervenes by irreversibly inhibiting the activity of caspase-8, thereby preventing the activation of the executioner caspases and blocking the downstream events of the extrinsic pathway.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. These stimuli lead to changes in the mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Active caspase-9 subsequently cleaves and activates executioner caspases, like caspase-3. This compound effectively blocks the intrinsic pathway by inhibiting the activity of both the initiator caspase-9 and the executioner caspase-3.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various apoptosis models.
| Parameter | Cell Type | Apoptotic Stimulus | Value | Reference |
| IC50 | Neutrophils | TNF-α | 39 µM | [1][2][3] |
Experimental Protocols
To investigate the role of this compound in blocking apoptosis, several key experiments can be performed. Below are detailed methodologies for these assays.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the inhibitory effect of this compound on apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (stock solution in DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates.
-
Pre-treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce apoptosis using a specific stimulus (e.g., TNF-α, staurosporine).
-
Include a negative control (untreated cells) and a positive control (apoptosis inducer alone).
-
Incubate for the desired time period.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA and neutralize with complete medium. For suspension cells, directly collect them.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Caspase Activity Assay (Fluorometric)
Principle: This assay measures the activity of specific caspases using a fluorogenic substrate. The substrate consists of a specific peptide sequence recognized by the caspase, conjugated to a fluorescent reporter molecule (e.g., AFC or AMC). Upon cleavage by the active caspase, the fluorophore is released and its fluorescence can be measured.
Materials:
-
Cell lysates from treated and control cells
-
This compound
-
Caspase-3 (or other caspase) fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Lysis Buffer (e.g., 50 mM HEPES, 1% Triton X-100, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA, pH 7.4)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Following treatment, harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Add Assay Buffer to a final volume of 100 µL.
-
Add the caspase substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Include a blank control (Lysis Buffer + Assay Buffer + substrate) to subtract background fluorescence.
-
Express the results as relative fluorescence units (RFU) or as fold-change compared to the control.
-
Western Blot Analysis of Cleaved Caspases and PARP
Principle: Western blotting can be used to detect the cleavage of caspases and their substrates, which is a hallmark of apoptosis. Pro-caspases are cleaved into smaller, active subunits. One of the key substrates of executioner caspases is Poly (ADP-ribose) polymerase (PARP), which is cleaved from its full-length form (116 kDa) into an 89 kDa fragment.
Materials:
-
Cell lysates from treated and control cells
-
This compound
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities. A decrease in the pro-caspase or full-length PARP band and an increase in the cleaved fragments in the apoptosis-induced sample is expected. Treatment with this compound should prevent this cleavage.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Conclusion
This compound is an invaluable tool for the study of apoptosis. Its ability to act as a cell-permeable, irreversible, and broad-spectrum caspase inhibitor allows researchers to effectively block apoptotic signaling pathways and dissect the molecular mechanisms of programmed cell death. The experimental protocols provided in this guide offer a framework for utilizing this compound to investigate its anti-apoptotic effects and to explore the intricate regulation of the apoptotic machinery. A thorough understanding of its mechanism and proper experimental application will continue to advance our knowledge in various fields of biomedical research and drug development.
References
An In-depth Technical Guide to the Cell Permeability and Irreversibility of Boc-D-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-FMK (Boc-Asp(OMe)-FMK) is a widely utilized broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[1][2][3] Its utility in cellular and in vivo studies hinges on two key properties: its ability to permeate cell membranes and its irreversible mechanism of action. This technical guide provides a comprehensive overview of these characteristics, supported by experimental methodologies and data, to aid researchers in the effective application of this compound.
Core Principles: Cell Permeability and Irreversible Inhibition
Cell Permeability: A Prodrug Approach
This compound is designed as a cell-permeable prodrug.[2] Its lipophilicity, which facilitates its passage across the plasma membrane, is enhanced by a methyl ester group on the aspartate residue.[2] Once inside the cell, cytoplasmic esterases cleave this methyl ester, trapping the now active and more polar inhibitor within the cell.[2] This intracellular activation mechanism ensures that this compound can effectively reach its cytosolic targets.
Irreversible Inhibition: Covalent Modification of the Catalytic Site
The irreversible nature of this compound's inhibitory activity is conferred by its fluoromethylketone (FMK) moiety.[2] Caspases are cysteine proteases, meaning they utilize a cysteine residue in their active site for catalysis. The FMK group of this compound acts as an electrophilic "warhead" that is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the active caspase. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, leading to permanent inactivation.[4][5]
Quantitative Data
While this compound is recognized as a pan-caspase inhibitor, its potency can vary against different caspase family members. The most frequently cited quantitative measure of its efficacy is in the context of inhibiting apoptosis in cellular assays.
| Assay | Cell Type | IC50 Value |
| Inhibition of TNF-α-stimulated apoptosis | Neutrophils | 39 µM |
Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions, including cell type, substrate concentration, and incubation time.
Experimental Protocols
Assessment of Cell Permeability and Apoptosis Inhibition: Western Blotting for Cleaved Caspase-3
This protocol describes how to determine the effectiveness of this compound in preventing caspase activation within a cellular context by monitoring the cleavage of Caspase-3, a key executioner caspase.
a. Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Caspase-3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with the desired concentrations of this compound (e.g., 10-100 µM) for 1-2 hours prior to inducing apoptosis. Include a vehicle control (DMSO).
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the culture medium and incubate for the appropriate time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
c. Expected Results: A decrease in the band intensity corresponding to cleaved Caspase-3 in the this compound-treated samples compared to the untreated, apoptosis-induced control would indicate that this compound is cell-permeable and effectively inhibiting caspase activation.
In Vitro Caspase Activity Assay
This protocol measures the direct inhibitory effect of this compound on caspase activity in a cell-free system.
a. Materials:
-
Recombinant active caspase (e.g., Caspase-3)
-
This compound
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3)
-
Assay buffer
-
96-well microplate
-
Fluorometric plate reader
b. Procedure:
-
Prepare Reagents: Dilute the recombinant caspase and the fluorogenic substrate in assay buffer to their working concentrations. Prepare serial dilutions of this compound.
-
Inhibitor Incubation: In a 96-well plate, add the recombinant caspase and different concentrations of this compound. Include a no-inhibitor control. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic caspase substrate to all wells to initiate the reaction.
-
Fluorometric Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Confirmation of Irreversibility: Dialysis
This experiment aims to demonstrate that the inhibition by this compound is irreversible by attempting to remove the inhibitor from the enzyme-inhibitor complex.
a. Materials:
-
Recombinant active caspase
-
This compound
-
Reversible caspase inhibitor (as a control)
-
Dialysis tubing with an appropriate molecular weight cutoff
-
Large volume of assay buffer
-
Fluorogenic caspase substrate
-
Fluorometric plate reader
b. Procedure:
-
Inhibitor Incubation: Incubate the recombinant caspase with a concentration of this compound sufficient to achieve near-complete inhibition. In a separate tube, incubate the caspase with a reversible inhibitor as a control. Also, maintain an untreated enzyme control.
-
Dialysis: Place each of the enzyme-inhibitor mixtures and the untreated enzyme into separate dialysis tubes. Dialyze all samples against a large volume of assay buffer for an extended period (e.g., overnight) with several buffer changes. This will allow unbound and reversibly bound inhibitors to diffuse out of the dialysis tubing.
-
Activity Assay: After dialysis, recover the enzyme samples from the dialysis tubes. Measure the activity of each sample using the fluorogenic caspase substrate as described in Protocol 2.
c. Expected Results: The activity of the enzyme incubated with the reversible inhibitor should be restored to a level similar to the untreated control. In contrast, the enzyme incubated with this compound should remain inhibited, demonstrating the irreversible nature of the binding.[6]
Visualizations
Caption: Covalent modification of the catalytic cysteine in the caspase active site by the FMK group of this compound.
Caption: A typical workflow for evaluating the anti-apoptotic effects of this compound in a cell-based model.
Caption: this compound acts as a pan-caspase inhibitor, blocking both initiator and executioner caspases in apoptotic pathways.
Off-Target Effects and Considerations
While this compound is a potent pan-caspase inhibitor, it is important for researchers to be aware of potential off-target effects. The FMK pharmacophore has been shown to interact with other cysteine proteases. Notably, this compound can also inhibit cathepsins H and L.[2] Additionally, some studies have suggested that other pan-caspase inhibitors with similar structures, such as Z-VAD-FMK, may have off-target effects on non-caspase proteins like NGLY1, which could potentially induce autophagy.[7][8] Therefore, it is crucial to include appropriate controls in experiments and to consider the possibility of caspase-independent effects, especially when using high concentrations of the inhibitor.
Conclusion
This compound is a valuable tool for studying apoptosis and other caspase-mediated processes due to its cell permeability and irreversible mechanism of action. A thorough understanding of its properties, including its prodrug nature, covalent binding mechanism, and potential off-target effects, is essential for its effective and accurate application in research. The experimental protocols provided in this guide offer a starting point for investigating the cellular and biochemical effects of this potent inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating Inflammation with Boc-D-FMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Boc-D-FMK (Boc-Asp(OMe)-FMK), a potent research tool for investigating the complex role of caspases in inflammation. We will explore its mechanism of action, delve into the specific inflammatory pathways it modulates, and provide detailed experimental protocols and data interpretation guidelines for its effective use in the laboratory.
Introduction to this compound
This compound is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in programmed cell death and inflammation.[1][2][3] Its chemical structure includes a methyl ester group that enhances cell permeability; once inside the cell, cytoplasmic esterases cleave this group, activating the inhibitor.[1] The fluoromethyl ketone (FMK) group then forms an irreversible covalent bond with the catalytic site of caspases, blocking their activity.[1] Due to its ability to inhibit a wide range of caspases, this compound is an invaluable tool for determining whether a biological process, particularly an inflammatory one, is caspase-dependent.
Mechanism of Action: Targeting the Engines of Cell Death and Inflammation
Caspases are central to two distinct forms of programmed cell death: apoptosis and pyroptosis. Understanding the differences between these pathways is crucial for interpreting data from experiments using this compound.
-
Apoptosis: A non-inflammatory, highly regulated process essential for tissue homeostasis.[4][5] It is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without triggering an inflammatory response.[4] This pathway is typically mediated by initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).
-
Pyroptosis: A highly inflammatory form of programmed cell death crucial for host defense against pathogens.[6][7] It is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[4][7] This pathway is primarily mediated by inflammatory caspases, particularly Caspase-1 .[8][9]
This compound, as a pan-caspase inhibitor, blocks both apoptotic and pyroptotic pathways, allowing researchers to probe the fundamental drivers of inflammation in various experimental models.[2]
The Inflammasome and Pyroptosis: A Key Target of this compound
A primary application of this compound in inflammation research is the study of pyroptosis, which is initiated by large cytosolic multi-protein complexes called inflammasomes.[10][11] The canonical NLRP3 inflammasome, for example, is assembled in response to a variety of pathogenic and endogenous danger signals.[12]
This assembly leads to the activation of pro-caspase-1.[13] Activated Caspase-1 has two major functions:
-
Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[8][10][14]
-
Pyroptosis Execution: It cleaves a protein called Gasdermin D (GSDMD).[8][15] The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that disrupt cellular homeostasis, lead to cell lysis, and facilitate the release of mature IL-1β and IL-18.[7][12]
By inhibiting Caspase-1, this compound can effectively block both the maturation of these key cytokines and the lytic cell death characteristic of pyroptosis.
Quantitative Data and Working Concentrations
Effective use of this compound requires careful dose-response optimization for each cell type and experimental condition. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Context | Source(s) |
| IC₅₀ | 39 µM | Inhibition of TNF-α-stimulated apoptosis in neutrophils. | [1][3][16][17] |
| Working Conc. | 50 µM | Prevention of genistein-induced apoptosis in p815 cells. | [3] |
| Working Conc. | 25 - 100 µM | Inhibition of P. gingivalis-induced effects in HUVECs. | [18] |
| Working Conc. | 50 µM | Used in CRT-MG cells to evaluate apoptosis and IL-8 induction. | [19] |
| Working Conc. | 10 - 100 µM | Protection against Fas-mediated apoptosis in activated T cells. | [20] |
Note: These values serve as a starting point. It is critical to perform a dose-response curve to determine the optimal concentration for your specific experimental system while monitoring for off-target or cytotoxic effects.
Detailed Experimental Protocols
Here we provide two detailed protocols for using this compound to investigate distinct inflammatory processes.
This protocol details how to use this compound to determine if a pro-inflammatory stimulus induces caspase-1-dependent pyroptosis in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells).
Methodology:
-
Cell Culture: Plate macrophages at a suitable density in multi-well plates and allow them to adhere overnight.
-
Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. A typical concentration is 100-500 ng/mL for 3-4 hours.
-
Inhibition: Remove LPS-containing media. Add fresh media containing this compound at the desired concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10-20 µM for 45-60 minutes) directly to the wells.
-
Sample Collection: Carefully collect the cell culture supernatant. Lyse the remaining adherent cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Analysis:
-
Cell Lysis: Use the collected supernatant to measure lactate dehydrogenase (LDH) release, a marker of membrane rupture.
-
Cytokine Release: Use the supernatant to quantify mature IL-1β levels via ELISA.
-
Protein Cleavage: Use the cell lysates to perform Western blotting for the cleaved (active) forms of Caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).
-
This protocol assesses the ability of this compound to block inflammatory signaling downstream of an apoptosis-inducing cytokine like TNF-α in endothelial cells.
Methodology:
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) and grow to confluence.
-
Inhibition: Pre-treat the cells with this compound (e.g., 39-100 µM) or a vehicle control for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10-20 ng/mL) to the media and incubate for the desired time (e.g., 6-24 hours).
-
Sample Collection:
-
For protein analysis, wash cells with cold PBS and lyse in an appropriate buffer.
-
For RNA analysis, lyse cells directly in a suitable RNA lysis buffer (e.g., TRIzol).
-
-
Analysis:
-
Apoptosis: Measure apoptosis via Annexin V/PI staining by flow cytometry or by Western blotting for cleaved Caspase-3 and cleaved PARP.[3][19]
-
Inflammatory Signaling: Assess the activation of the NF-κB pathway by Western blotting for phosphorylated IκBα.[2]
-
Gene Expression: Measure the mRNA levels of inflammatory adhesion molecules like ICAM-1 and VCAM-1 using RT-qPCR.[2]
-
Data Interpretation and Key Considerations
Interpreting results from experiments using this compound requires acknowledging its broad specificity.
-
Broad Specificity: A positive result (i.e., inhibition of an inflammatory outcome) demonstrates that the process is caspase-dependent . It does not, however, identify the specific caspase involved. To pinpoint a specific caspase like Caspase-1, follow-up experiments with more specific inhibitors (e.g., Z-YVAD-FMK for Caspase-1, Z-DEVD-FMK for Caspase-3) are recommended.[21][22]
-
Off-Target Effects: The FMK pharmacophore can interact with other cysteine proteases, such as cathepsins H and L, which could influence experimental outcomes.[1]
-
Cell Death Switching: In some contexts, blocking caspase-mediated apoptosis can shunt cells towards an alternative, pro-inflammatory cell death pathway called necroptosis.[23][24] It is therefore wise to assess markers of necroptosis (e.g., MLKL phosphorylation) if unexpected pro-inflammatory results are observed.
By carefully designing experiments and considering these factors, researchers can effectively leverage this compound to unravel the critical roles of caspases in the initiation and propagation of inflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. differencebetween.com [differencebetween.com]
- 5. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]
- 6. What are differences between necrosis, apoptosis, and pyroptosis? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase 1 - Wikipedia [en.wikipedia.org]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Caspase-1: the inflammasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase‐1 as a multifunctional inflammatory mediator: noncytokine maturation roles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
An In-Depth Technical Guide to Boc-D-FMK: A Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-FMK is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis or programmed cell death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in apoptosis research. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and neurobiology, aiding in the design and execution of experiments aimed at elucidating the role of caspases in various physiological and pathological processes.
Chemical Properties
This compound, also known as Boc-Asp(OMe)-FMK, is a chemically synthesized compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 187389-53-3, 634911-80-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₈FNO₅ | [1][2][3][4] |
| Molecular Weight | 263.26 g/mol | [2][3][4][5] |
| Appearance | Solid, Light yellow to yellow | [2][6] |
| Purity | ≥95% | [1] |
| Solubility | DMSO: ≥125 mg/mLEthanol: ≥41.65 mg/mLDMF: 30 mg/mLPBS (pH 7.2): 0.3 mg/mL | [1][3][4][7] |
| Storage | Store at -20°C for long-term stability (up to 12 months). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [2][4][6] |
Mechanism of Action
This compound is a potent inhibitor of apoptosis. Its mechanism of action is centered on the irreversible inhibition of caspases.
The key features of its mechanism include:
-
Cell Permeability: The Boc (tert-butyloxycarbonyl) group and the methyl ester enhance the molecule's lipophilicity, allowing it to readily cross the cell membrane.[1]
-
Intracellular Activation: Once inside the cell, non-specific esterases cleave the methyl ester group, activating the inhibitor.[1]
-
Irreversible Caspase Inhibition: The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to their irreversible inactivation.[7]
-
Broad-Spectrum Activity: this compound inhibits a wide range of caspases, making it a "pan-caspase" inhibitor. This includes initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[7][8]
-
Inhibition of Apoptotic Pathways: By blocking caspase activity, this compound effectively halts the downstream signaling cascade that leads to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and PARP cleavage.[6][7]
-
Effects on NF-κB Signaling: this compound has been shown to attenuate pro-inflammatory responses by reducing the activation of NF-κB and the phosphorylation of its inhibitor, IκBα.[3][7]
-
Inhibition of Other Proteases: The FMK pharmacophore can also interact with other cysteine proteases, such as cathepsins.[1]
Below is a diagram illustrating the mechanism of action of this compound in the context of TNF-α-induced apoptosis.
Caption: this compound inhibits TNF-α-induced apoptosis.
Experimental Protocols
The following are generalized protocols for the use of this compound in common cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
In Vitro Inhibition of Apoptosis
This protocol describes a general method for treating cultured cells with this compound to inhibit apoptosis induced by a stimulus.
| Step | Procedure | Notes |
| 1. Stock Solution Preparation | Prepare a 10-50 mM stock solution of this compound in sterile DMSO. | Store at -20°C or -80°C. |
| 2. Cell Seeding | Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency. | |
| 3. Pre-treatment | Pre-incubate the cells with the desired concentration of this compound (typically 10-100 µM) for 1-2 hours before inducing apoptosis. | The optimal pre-incubation time may vary. |
| 4. Apoptosis Induction | Add the apoptotic stimulus (e.g., TNF-α, staurosporine) to the culture medium containing this compound. | |
| 5. Incubation | Incubate the cells for the desired period to allow for apoptosis to occur in the control group. | |
| 6. Endpoint Analysis | Harvest the cells and analyze for markers of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, TUNEL assay, or Western blotting for cleaved caspases and PARP. |
Western Blotting for Caspase Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on caspase activation and substrate cleavage.
| Step | Procedure | Notes |
| 1. Sample Preparation | Treat cells as described in the In Vitro Inhibition of Apoptosis protocol. | |
| 2. Cell Lysis | Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. | Keep samples on ice to prevent protein degradation. |
| 3. Protein Quantification | Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay). | |
| 4. SDS-PAGE and Transfer | Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. | |
| 5. Immunoblotting | Block the membrane and probe with primary antibodies against cleaved caspase-3, cleaved PARP, or other relevant apoptotic markers. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. | |
| 6. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |
In Vivo Administration
This protocol provides a general guideline for the preparation and administration of this compound in animal models.
| Step | Procedure | Notes |
| 1. Formulation | Prepare a stock solution of this compound in DMSO. For in vivo administration, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | Ensure the final solution is clear. Gentle warming or sonication may be required. Prepare fresh on the day of use.[7] |
| 2. Dosing | The optimal dose will depend on the animal model and the specific application. Doses in the range of 1-10 mg/kg have been reported in the literature. | |
| 3. Administration | Administer the this compound solution via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. | |
| 4. Experimental Endpoint | Following treatment, tissues or cells of interest can be collected for analysis of apoptosis using methods such as immunohistochemistry for cleaved caspase-3 or TUNEL staining. |
Below is a workflow diagram for a typical in vitro experiment using this compound.
Caption: Workflow for in vitro apoptosis inhibition.
Conclusion
This compound is a valuable and widely used tool for studying the role of caspases in apoptosis. Its cell-permeable nature and broad-spectrum inhibitory activity make it suitable for a variety of in vitro and in vivo applications. By understanding its chemical properties and mechanism of action, and by employing the appropriate experimental protocols, researchers can effectively utilize this compound to investigate the intricate signaling pathways that govern programmed cell death.
References
- 1. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
The Pan-Caspase Inhibitor Boc-D-FMK Effectively Attenuates TNF-α-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effect of Boc-D-FMK on Tumor Necrosis Factor-alpha (TNF-α)-induced apoptosis. This compound, a cell-permeable, broad-spectrum, and irreversible caspase inhibitor, serves as a critical tool in the study of apoptosis by targeting the key enzymatic drivers of programmed cell death. This document outlines the molecular pathways involved, presents quantitative data on the inhibitory effects of this compound, and provides detailed experimental protocols for the assessment of its activity.
Introduction to TNF-α-Induced Apoptosis and Caspase Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation and the immune response. One of its key functions is the induction of apoptosis, or programmed cell death, through the extrinsic pathway. This process is critical for the removal of damaged or infected cells and for maintaining tissue homeostasis. The signaling cascade initiated by TNF-α culminates in the activation of a family of cysteine proteases known as caspases, which are the central executioners of the apoptotic program.
This compound (Boc-Asp(OMe)-FMK) is a widely used pan-caspase inhibitor. Its structure allows it to readily cross the cell membrane. Once inside the cell, cytoplasmic esterases cleave the methyl ester group, activating the inhibitor. The fluoromethyl ketone (FMK) moiety then irreversibly binds to the catalytic site of caspases, effectively blocking their activity and, consequently, inhibiting apoptosis. Understanding the interaction between this compound and the TNF-α signaling pathway is crucial for both basic research into apoptosis and the development of therapeutics targeting this process.
The TNF-α-Induced Apoptotic Signaling Pathway
The binding of TNF-α to its receptor, primarily TNFR1, initiates a series of protein-protein interactions that lead to the activation of initiator and executioner caspases.
As depicted in Figure 1, the binding of TNF-α to TNFR1 leads to the recruitment of the adaptor protein TRADD (TNF receptor-associated death domain). TRADD then recruits another adaptor protein, FADD (Fas-associated death domain). This complex serves as a platform for the recruitment and subsequent auto-catalytic activation of pro-caspase-8. Active caspase-8, an initiator caspase, then cleaves and activates downstream executioner caspases, most notably caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound exerts its anti-apoptotic effect by irreversibly binding to and inhibiting the activity of both initiator (caspase-8) and executioner (caspase-3) caspases.
Quantitative Analysis of this compound's Inhibitory Effect
The efficacy of this compound in preventing TNF-α-induced apoptosis has been quantified in various studies. The following tables summarize key data from a study by Cowburn et al. (2005) investigating the effect of this compound on human neutrophils.
Table 1: Dose-Dependent Inhibition of TNF-α-Induced Neutrophil Apoptosis by this compound
| This compound Concentration (µM) | TNF-α (200 U/mL) Induced Apoptosis (% of control) |
| 0 | 100 |
| 1 | ~80 |
| 10 | ~50 |
| 30 | ~20 |
| 100 | ~10 |
| 300 | <10 |
Data are estimations derived from graphical representations in Cowburn et al., 2005.
Table 2: IC50 Value for this compound in TNF-α-Stimulated Neutrophils
| Cell Type | Stimulus | Inhibitor | IC50 (µM) | Reference |
| Human Neutrophils | TNF-α | This compound | 39 | --INVALID-LINK-- |
These data clearly demonstrate that this compound inhibits TNF-α-induced apoptosis in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 39 µM in human neutrophils.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on TNF-α-induced apoptosis.
General Experimental Workflow
Isolation of Human Neutrophils
This protocol is based on the density gradient separation method.
Materials:
-
Anticoagulated (e.g., with heparin) whole human blood
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the neutrophil layer, which is typically found below the mononuclear cell layer and above the erythrocyte pellet.
-
Transfer the collected neutrophils to a new 50 mL conical tube and wash with an excess of HBSS.
-
Centrifuge at 350 x g for 10 minutes. Discard the supernatant.
-
To remove contaminating erythrocytes, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Add 10 mL of HBSS to stop the lysis and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and wash the neutrophil pellet with HBSS.
-
Resuspend the final neutrophil pellet in an appropriate culture medium (e.g., RPMI 1640 with 10% FBS) and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Induction of Apoptosis and Treatment with this compound
Materials:
-
Isolated human neutrophils
-
Culture medium (e.g., RPMI 1640 + 10% FBS)
-
Recombinant human TNF-α
-
This compound
-
DMSO (vehicle for this compound)
-
96-well culture plates
Procedure:
-
Seed the isolated neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 10, 30, 100, 300 µM) or vehicle (DMSO) for 30 minutes at 37°C in a 5% CO2 incubator.
-
Add TNF-α to the wells to a final concentration of 200 U/mL to induce apoptosis. Include control wells with no TNF-α.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
Assessment of Apoptosis by Morphology
Materials:
-
Cytospin centrifuge
-
Microscope slides
-
May-Grünwald-Giemsa stain
-
Light microscope
Procedure:
-
After the 6-hour incubation, collect the cells from each well.
-
Prepare cytospin slides by centrifuging the cell suspension onto a microscope slide.
-
Air-dry the slides and stain with May-Grünwald-Giemsa stain according to the manufacturer's instructions.
-
Examine the slides under a light microscope.
-
Count at least 200 cells per slide and determine the percentage of apoptotic cells based on characteristic morphological changes, such as cell shrinkage, chromatin condensation, and nuclear fragmentation.
Caspase-3 Activity Assay (Fluorometric)
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
After the 6-hour incubation, pellet the cells by centrifugation.
-
Lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.
-
Centrifuge the lysates to pellet cellular debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a 96-well black microplate.
-
Prepare a reaction mixture containing the caspase-3 substrate in assay buffer.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
Western Blot for Cleaved Caspase-8
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against cleaved caspase-8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the cleaved (active) form of caspase-8 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the band corresponding to cleaved caspase-8 indicates the level of its activation.
Conclusion
This compound is a potent inhibitor of TNF-α-induced apoptosis. By irreversibly binding to and inactivating caspases, it effectively blocks the downstream execution of the apoptotic program. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the mechanisms of apoptosis and for professionals involved in the development of novel therapeutics targeting cell death pathways. The use of this compound in well-defined experimental systems, such as the one described here, will continue to be instrumental in advancing our understanding of these fundamental biological processes.
Methodological & Application
Application Notes and Protocols for Boc-D-FMK in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Boc-D-FMK in Apoptosis
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, broad-spectrum, and irreversible inhibitor of caspases, the key effector enzymes in the apoptotic cascade.[1][2][3] It is crucial for researchers to understand that This compound does not induce apoptosis . Instead, it is a critical tool used to inhibit apoptosis and to experimentally determine whether a specific cell death pathway is caspase-dependent.
By covalently binding to the catalytic site of activated caspases, this compound effectively blocks the downstream events of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This makes it an invaluable reagent for elucidating the mechanisms of action of novel therapeutic compounds, dissecting cell death signaling pathways, and serving as a negative control in apoptosis assays. In a typical experiment, cells are pre-treated with this compound before being challenged with an apoptosis-inducing agent. A reduction in apoptotic markers in the presence of this compound confirms that the cell death process is mediated by caspases.
Mechanism of Action: Caspase-Dependent Apoptosis
Apoptosis is a regulated process of programmed cell death executed by a family of cysteine proteases called caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through two primary pathways:
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This pathway culminates in the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7. These caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, as a pan-caspase inhibitor, blocks the activity of both initiator and executioner caspases, thereby halting the apoptotic process.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type and the apoptosis-inducing stimulus. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Parameter | Value | Cell Type | Inducing Agent | Reference |
| IC₅₀ | 39 µM | Neutrophils | TNF-α | [1][2][4] |
| Working Concentration | 10 µM | MCF7 and MDA-MB-231 cells | ω3-FFAs and ATRA | [1] |
| Working Concentration | 50 µM | p815 cells | Genistein | [1] |
| Working Concentration | 50 µM | Activated T cells | Anti-Fas | [5] |
| Working Concentration | 10-100 µM | PC12 cells | Htt Q103 | [6] |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
-
Source: this compound is supplied as a lyophilized powder.[7]
-
Solubility: It is soluble in DMSO (≥11.65 mg/mL) and Ethanol (≥41.65 mg/mL), but insoluble in water.[8]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for 1 mg of this compound (MW: 263.26 g/mol ), add 380 µL of DMSO.
-
Storage: Store the stock solution in single-use aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[8]
Protocol: Inducing Apoptosis with Staurosporine and Inhibition by this compound
This protocol describes a general method for inducing apoptosis using staurosporine and using this compound to confirm the involvement of caspases. Staurosporine is a potent, albeit non-selective, protein kinase inhibitor that reliably induces apoptosis in a wide variety of cell lines.[9]
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Staurosporine (1 mg/mL stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for apoptosis detection (e.g., Annexin V/PI kit, Caspase-3 activity assay kit)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and are sub-confluent at the time of treatment. Allow cells to adhere overnight.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound and vehicle (DMSO) in complete culture medium.
-
Aspirate the old medium from the cells.
-
Add the medium containing this compound (e.g., final concentration of 50 µM) to the designated "Inhibitor" wells.
-
Add the medium containing an equivalent volume of DMSO to the "Apoptosis Inducer" and "Untreated Control" wells.
-
Incubate the plates at 37°C in a CO₂ incubator for 1-2 hours.
-
-
Apoptosis Induction:
-
Incubation: Incubate the cells for a pre-determined time course (e.g., 3, 6, 12, or 24 hours). The optimal time will vary depending on the cell line.[7]
-
Cell Harvesting and Analysis: Following incubation, harvest the cells for analysis using one or more of the methods described below. For adherent cells, be sure to collect both the cells in the supernatant (which may have detached due to apoptosis) and the adherent cells.
Apoptosis Detection Methods
A. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This is a common method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Protocol:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of fluorochrome-conjugated Annexin V.[12]
-
Add 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze by flow cytometry within one hour.[11]
-
-
Expected Results:
-
Untreated Control: Majority of cells are Annexin V-negative and PI-negative.
-
Staurosporine-treated: Increased populations of Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) cells.
-
This compound + Staurosporine-treated: A significant reduction in the apoptotic populations compared to staurosporine treatment alone.
-
B. Caspase-3 Activity Assay
This assay directly measures the activity of the key executioner caspase.
-
Principle: This assay uses a synthetic peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Protocol (Colorimetric):
-
Harvest 1-5 x 10⁶ cells and lyse them using the chilled lysis buffer provided in the assay kit.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.[13]
-
-
Expected Results: Staurosporine treatment should lead to a significant increase in caspase-3 activity, which should be attenuated in cells pre-treated with this compound.
C. Western Blot for Cleaved PARP
-
Principle: Poly (ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein that is a primary substrate for active caspase-3. During apoptosis, PARP is cleaved into an 89 kDa fragment. Detecting this fragment by Western blot is a reliable marker for apoptosis.[14]
-
Protocol:
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Expected Results: A distinct 89 kDa band for cleaved PARP should be visible in lysates from staurosporine-treated cells.[5] This band should be absent or significantly reduced in lysates from untreated cells and cells treated with this compound plus staurosporine.[5]
Conclusion
This compound is an essential tool for apoptosis research, serving as a potent and irreversible pan-caspase inhibitor. Its proper use allows for the definitive characterization of caspase-dependent cell death mechanisms. By combining apoptosis-inducing agents with this compound and utilizing robust detection methods, researchers can accurately dissect the intricate signaling pathways that govern programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Boc-D-FMK Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-FMK (Boc-Asp(OMe)-FMK) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[1][2][3] Its mechanism involves the fluoromethyl ketone (FMK) group, which irreversibly binds to the catalytic site of activated caspases, thereby blocking the apoptotic signaling cascade.[3] The compound includes a methyl ester group that enhances its cell permeability; once inside the cell, cytoplasmic esterases cleave this group to activate the inhibitor.[1]
Due to its ability to effectively block apoptosis induced by various stimuli, this compound is a critical tool in cell biology and drug discovery for studying the mechanisms of programmed cell death.[1][4] For example, it has been shown to inhibit TNF-α-induced apoptosis in neutrophils with an IC50 value of 39 µM.[1][2][4] Proper dissolution and storage of this compound are paramount to ensure its stability and efficacy in experimental settings. These notes provide detailed protocols for the preparation and storage of this compound stock solutions.
Product Information and Data
Quantitative data regarding the physical properties, solubility, and recommended storage of this compound are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Full Name | Boc-aspartyl(OMe)-fluoromethylketone | [1] |
| Molecular Formula | C₁₁H₁₈FNO₅ | [1][5] |
| Molecular Weight | 263.26 g/mol | [2][5] |
| CAS Number | 187389-53-3 | [1][3] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% |[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥100 mg/mL (~380 mM) | [2] |
| 30 mg/mL (~114 mM) | [1] | |
| ≥11.65 mg/mL (~44 mM) | [3] | |
| Ethanol | 50 mg/mL (~190 mM) | [1] |
| ≥41.65 mg/mL (~158 mM) | [3] | |
| DMF | 30 mg/mL (~114 mM) | [1] |
| PBS (pH 7.2) | 0.3 mg/mL (~1.14 mM) | [1] |
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Reference |
|---|---|---|---|
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -80°C | 6 - 12 months | [2][4] |
| | -20°C | 1 - 6 months |[2][4][5] |
Experimental Protocols
Required Materials and Equipment
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
-20°C and -80°C freezers
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be easily diluted to a final working concentration for cell-based assays.
-
Acclimatization: Before opening, allow the vial of this compound powder to warm to room temperature for 15-20 minutes. This prevents moisture condensation, which can affect compound stability.[6]
-
Calculation: Determine the required volume of DMSO. To prepare a 20 mM stock solution from 1 mg of this compound (MW: 263.26 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.020 mol/L * 263.26 g/mol ) = 0.0001899 L
-
Volume (µL) = 190 µL
-
-
Dissolution: Add 190 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, gentle warming to 37°C for 10 minutes or brief sonication in an ultrasonic bath can be used to aid the process.[3][7] Visually inspect the solution to ensure no particulates are present.
Protocol 2: Storage and Handling of Stock Solution
To maintain the integrity and activity of the inhibitor, it is critical to store it properly and avoid repeated freeze-thaw cycles.[2][4]
-
Aliquoting: Immediately after preparation, dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. The aliquot volume should be based on the typical requirements of your experiments (e.g., 10-20 µL per aliquot).
-
Short-Term Storage: For use within one month, aliquots can be stored at -20°C.[2][4]
-
Long-Term Storage: For storage longer than one month, store aliquots at -80°C, where the solution can remain stable for at least 6 months.[2]
-
Handling: When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature before opening. Use the required amount and discard any unused portion of the thawed aliquot to prevent degradation. Do not refreeze.
Protocol 3: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the 20 mM stock solution to a final working concentration (e.g., 50 µM) in cell culture medium.
-
Thawing: Retrieve one aliquot of the 20 mM this compound stock solution from the freezer and thaw it completely at room temperature.
-
Dilution Calculation: To prepare 1 mL of cell culture medium with a final this compound concentration of 50 µM:
-
V₁C₁ = V₂C₂
-
V₁ * (20,000 µM) = (1000 µL) * (50 µM)
-
V₁ = (1000 * 50) / 20,000 = 2.5 µL
-
-
Preparation: In a sterile tube, add 2.5 µL of the 20 mM stock solution to 997.5 µL of pre-warmed cell culture medium.
-
Mixing and Application: Gently mix the working solution by pipetting or inverting the tube. Add the solution immediately to your cell culture. Note that the final concentration of DMSO should be monitored to avoid solvent-induced cytotoxicity (typically <0.5% v/v).
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing and using this compound solutions.
Caption: Workflow for this compound solution preparation, storage, and use.
Mechanism of Action: Caspase Inhibition
This diagram shows a simplified overview of the apoptotic pathway and the point of intervention by this compound.
Caption: this compound acts as a pan-caspase inhibitor to block apoptosis.
References
Application Notes and Protocols for Western Blot Analysis of Caspases Using Boc-D-FMK
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boc-D-FMK (Boc-Asp(OMe)-FMK), a cell-permeable, irreversible pan-caspase inhibitor, in the analysis of active caspases by Western blot.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central players in the apoptotic signaling cascade. Their activation from inactive zymogens is a hallmark of programmed cell death. Traditional Western blot analysis for apoptosis often relies on the detection of cleaved forms of caspases or their substrates, such as PARP. However, this method only provides a snapshot of total cleaved caspase and does not exclusively identify the catalytically active enzyme.
This compound is a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of activated caspases.[1][2][3] This property can be exploited for the specific detection and analysis of active caspases in a sample. By using a biotinylated form of a pan-caspase inhibitor, active caspases can be affinity-labeled within a cell lysate, selectively pulled down, and subsequently identified by Western blotting with caspase-specific antibodies. This approach provides a more accurate representation of the active caspase profile within a cell population undergoing apoptosis.
Mechanism of Action
This compound is a peptide-fluoromethylketone (FMK) derivative. The peptide moiety provides specificity for the caspase active site, while the FMK group forms a covalent thioether bond with the cysteine residue in the catalytic site, leading to irreversible inhibition.[2] The Boc (tert-butyloxycarbonyl) group enhances cell permeability.
Caption: Mechanism of this compound action.
Quantitative Data
The following table summarizes key quantitative data for this compound and related pan-caspase inhibitors.
| Parameter | Value | Target | Notes | Reference |
| This compound IC50 | 39 µM | TNF-α stimulated apoptosis in neutrophils | Demonstrates in-cell efficacy. | [1][2][3] |
| Biotin-VAD-FMK Working Concentration | 10-20 µM | Active caspases in cell lysate | For affinity labeling prior to pulldown. | [4] |
| Z-VAD-FMK Pre-treatment Concentration | 50 µM | In-cell caspase inhibition | Used to prevent apoptosis in cell culture. | [5] |
Experimental Protocols
This section details two key protocols: the inhibition of caspase activity in cell culture using this compound and the affinity labeling and pulldown of active caspases for Western blot analysis using a biotinylated pan-caspase inhibitor.
Protocol 1: In-Cell Caspase Inhibition with this compound Prior to Lysate Preparation
This protocol is designed to demonstrate the effect of caspase inhibition on downstream apoptotic events.
Materials:
-
This compound (stock solution in DMSO, typically 10-50 mM)
-
Cell culture medium
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (typically 20-100 µM) in fresh cell culture medium for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the cell culture medium containing this compound and incubate for the desired time.
-
Cell Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and harvest the cells.
-
Lysate Preparation: Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot Analysis: Proceed with standard Western blot protocol to analyze the cleavage of caspase substrates (e.g., PARP) or the processing of caspases.
Protocol 2: Affinity Labeling and Pulldown of Active Caspases for Western Blot Analysis
This protocol utilizes a biotinylated pan-caspase inhibitor (e.g., Biotin-VAD-FMK, adaptable for a biotinylated this compound) to specifically isolate active caspases.
Materials:
-
Biotinylated pan-caspase inhibitor (e.g., Biotin-VAD-FMK)
-
Cell lysates from control and apoptotic cells
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and apoptotic cells as described in Protocol 1, ensuring to omit any cysteine-modifying agents from the lysis buffer.
-
Protein Quantification: Determine and equalize the protein concentration of the lysates.
-
Affinity Labeling: Add the biotinylated pan-caspase inhibitor to the cell lysates at a final concentration of 10-20 µM. Incubate at 37°C for 1 hour with gentle rocking.
-
Streptavidin Pulldown:
-
Wash the streptavidin-agarose beads with lysis buffer.
-
Add the washed beads to the affinity-labeled lysates and incubate at 4°C for 2-4 hours with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with an excess of cold wash buffer.
-
-
Elution:
-
After the final wash, aspirate the supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the caspases of interest (e.g., anti-caspase-3, anti-caspase-9).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for active caspase pulldown.
Caption: Simplified caspase signaling pathway.
References
Application Notes: Detection of Apoptosis Using Boc-D-FMK Principles in Flow Cytometry
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable, broad-spectrum, and irreversible inhibitor of caspases.[1][2][3] While this compound itself is not fluorescent and is primarily used to prevent apoptosis, its irreversible binding mechanism to active caspases is the foundational principle behind fluorescently-labeled pan-caspase inhibitors used for the detection of apoptotic cells by flow cytometry. These reagents, often referred to as FLICA (Fluorochrome-Labeled Inhibitors of Caspases), allow for the direct quantification of cells in which the caspase cascade has been initiated.[4]
Principle of the Assay
This method utilizes a fluorescently labeled, cell-permeable, non-cytotoxic pan-caspase inhibitor that covalently binds to the reactive cysteine residue in the catalytic site of activated caspases.[5][6] When the fluorescent inhibitor is added to a population of cells, it passively diffuses into all cells. However, it only binds irreversibly to cells containing active caspases, a characteristic feature of apoptosis.[4] Unbound inhibitor diffuses out of the healthy, non-apoptotic cells. The result is a fluorescent signal that is directly proportional to the amount of active caspases in the cell, allowing for the identification and quantification of apoptotic cells using flow cytometry. This technique can be multiplexed with other markers, such as viability dyes (e.g., Propidium Iodide or 7-AAD), to differentiate between early apoptotic, late apoptotic, and necrotic cell populations.[7][8]
Data Presentation
The following table is an example of how to present quantitative data from a flow cytometry experiment using a fluorescent pan-caspase inhibitor to detect apoptosis.
| Treatment Group | Total Events | Live Cells (%) (FLICA-/PI-) | Early Apoptotic Cells (%) (FLICA+/PI-) | Late Apoptotic/Necrotic Cells (%) (FLICA+/PI+) |
| Untreated Control | 20,000 | 95.2 | 3.1 | 1.7 |
| Vehicle Control (DMSO) | 20,000 | 94.8 | 3.5 | 1.7 |
| Staurosporine (1 µM) | 20,000 | 45.3 | 42.8 | 11.9 |
| Etoposide (50 µM) | 20,000 | 60.1 | 30.5 | 9.4 |
Signaling Pathway
Figure 1. Simplified signaling pathways of apoptosis.
Experimental Protocols
Materials:
-
Fluorescently-labeled pan-caspase inhibitor (e.g., FAM-VAD-FMK)
-
Apoptosis Inducer (e.g., Staurosporine, Etoposide)
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Viability Dye (e.g., Propidium Iodide, 7-AAD)
-
Flow Cytometer
-
Microcentrifuge Tubes
Protocol for Staining Suspension Cells:
-
Induce Apoptosis: Culture cells to the desired density and treat with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include untreated and vehicle-treated cells as negative controls.
-
Cell Harvesting: Transfer 1-5 x 10^5 cells per sample into microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Carefully remove the supernatant.
-
Staining with Fluorescent Pan-Caspase Inhibitor: Reconstitute the fluorescent pan-caspase inhibitor according to the manufacturer's instructions. Dilute the reconstituted inhibitor in cell culture medium or PBS to the final working concentration. Resuspend the cell pellet in the staining solution and incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
Wash: Add 1 mL of 1X Binding Buffer to each tube and centrifuge at 300 x g for 5 minutes. Remove the supernatant. Repeat this wash step.
-
Resuspension and Viability Staining: Resuspend the cell pellet in 400 µL of 1X Binding Buffer. Add the viability dye (e.g., 1-5 µL of Propidium Iodide solution) to each tube immediately before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate laser lines and filters for the chosen fluorochrome and viability dye. Set up compensation and gates using unstained, single-stained, and positive control samples.
Protocol for Staining Adherent Cells:
-
Induce Apoptosis: Seed cells in culture plates and allow them to adhere. Treat with an apoptosis-inducing agent as described for suspension cells.
-
Cell Harvesting: Collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the cells from the culture medium.
-
Proceed with Staining: From step 3 of the suspension cell protocol, proceed with the washing and staining procedures as described above.
Experimental Workflow
Figure 2. Experimental workflow for apoptosis detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Using Boc-D-FMK in Immunofluorescence Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Boc-D-FMK is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the key proteases involved in the execution of apoptosis.[1] Its ability to enter living cells and covalently bind to the active site of caspases makes it an invaluable tool for studying programmed cell death.[2][3] In immunofluorescence (IF) assays, this compound is used to prevent apoptosis, thereby allowing researchers to investigate the role of caspases in various cellular processes. By comparing results from cells treated with and without this compound, one can elucidate caspase-dependent signaling pathways and protein localization changes during apoptosis. This document provides a detailed protocol for the application of this compound in immunofluorescence experiments.
Mechanism of Action
Apoptosis is executed by a family of cysteine proteases called caspases. These enzymes are present as inactive zymogens (procaspases) that are activated in a cascade following an apoptotic stimulus. This compound, a fluoromethyl ketone (FMK)-derivatized peptide, acts as an irreversible inhibitor by mimicking the caspase substrate and forming a covalent bond with the catalytic site of the enzyme.[2] This blocks the entire downstream apoptotic cascade.
Caption: this compound inhibits both initiator and executioner caspases, blocking apoptosis.
Data Presentation
Table 1: this compound Properties and Storage
| Property | Value | Reference |
| Full Name | Boc-Asp(OMe)-fluoromethylketone | [4] |
| Type | Pan-Caspase Inhibitor | [1] |
| Nature | Cell-permeable, Irreversible | [1][2] |
| IC₅₀ | 39 µM (for TNF-α stimulated apoptosis) | [1][5] |
| Solvent | DMSO | [6] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | [1] |
Table 2: Recommended Working Concentrations for Cell Culture
| Application | Concentration Range | Incubation Time | Notes | Reference |
| Apoptosis Inhibition | 10 - 100 µM | Pre-incubate for 1-4 hours before inducing apoptosis. | Optimal concentration is cell-type dependent and should be determined empirically. Z-VAD-FMK, a similar inhibitor, shows significant inhibition at 1 µM and almost complete protection at 10 µM. | [4] |
| Control for Caspase Activity | 50 µM | Co-incubate with apoptotic stimulus for the duration of the experiment (e.g., 8-16 hours). | Used to confirm that observed effects, like PARP cleavage, are caspase-dependent. | [7] |
Experimental Protocols
The following protocols outline the general workflow for using this compound as a negative control for caspase activation in an immunofluorescence assay designed to detect an apoptosis-related protein (e.g., active Caspase-3 or cleaved PARP).
Caption: Experimental workflow for using this compound in immunofluorescence.
Protocol 1: Cell Culture and Treatment
This protocol describes how to prepare cell cultures for the experiment. It is crucial to include proper controls:
-
Negative Control: Untreated cells (no apoptosis induction).
-
Positive Control: Cells with induced apoptosis, no inhibitor.
-
Test Group: Cells with induced apoptosis, treated with this compound.
-
Cell Seeding: Seed healthy, sub-confluent cells onto sterile glass coverslips in a multi-well plate. A confluence of 70-80% at the time of the experiment is recommended.[8] Allow cells to adhere overnight.
-
This compound Pre-incubation: For the inhibitor-treated group, pre-incubate the cells with this compound at the desired final concentration (e.g., 50 µM) for 1-4 hours at 37°C.[4] This allows the inhibitor to permeate the cells before apoptosis is triggered.
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., Staurosporine, TNF-α) to the "Positive Control" and "Test Group" wells.
-
Incubation: Incubate the plate for the time required to induce apoptosis (typically 2-12 hours) at 37°C and 5% CO₂.[6]
Protocol 2: Immunofluorescence Staining
This is a general protocol; optimization may be required for specific antibodies and cell types. From this point forward, samples with fluorescent labels should be protected from light.[8]
-
Washing: Gently wash the cells on coverslips three times with Phosphate-Buffered Saline (PBS) to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[8]
-
Alternative: Chilled 100% methanol can also be used, but compatibility with the primary antibody must be verified.[8]
-
-
Washing: Wash three times for 5 minutes each with PBS.[8]
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash three times for 5 minutes each with PBS.
-
Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer for 30-60 minutes at room temperature.[8]
-
Blocking Buffer Example: 5% normal goat serum (or serum from the secondary antibody host species) and/or 1-3% Bovine Serum Albumin (BSA) in PBS.
-
-
Primary Antibody Incubation: Dilute the primary antibody against your target protein in the blocking buffer according to the manufacturer's recommended concentration. Drain the blocking solution from the coverslips and apply the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[9][10]
-
Washing: Wash three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (which recognizes the host species of the primary antibody) in the blocking buffer. Apply to the coverslips and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash three times for 5 minutes each with wash buffer in the dark.
-
Nuclear Counterstaining: Incubate with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole) or Hoechst for 5-10 minutes.[11]
-
Final Wash & Mounting: Perform a final wash with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope with the appropriate filters.
Table 3: Example Immunofluorescence Protocol Parameters
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 10-15 min | Room Temp |
| Permeabilization | Triton X-100 | 0.1% in PBS | 5 min | Room Temp |
| Blocking | Normal Goat Serum | 5% in PBS | 1 hour | Room Temp |
| Primary Antibody | Varies (e.g., anti-active Caspase-3) | 1:200 (example) | Overnight | 4°C |
| Secondary Antibody | Fluorophore-conjugated | 1:500 (example) | 1-2 hours | Room Temp |
| Counterstain | DAPI | 1 µg/mL | 5 min | Room Temp |
Note: The dilutions provided are examples and must be optimized for each specific antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. ibidi.com [ibidi.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Note: Boc-D-FMK for the Inhibition of Apoptosis in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone) is a cell-permeable, broad-spectrum, and irreversible inhibitor of caspases, the key effector proteases in the apoptotic signaling cascade.[1][2] Its ability to covalently bind to the catalytic site of activated caspases makes it an invaluable tool for studying the mechanisms of apoptosis and for preventing unwanted cell death in experimental systems. Primary cell cultures, being derived directly from tissues, are often more sensitive and physiologically relevant than immortalized cell lines but can be prone to apoptosis induced by isolation procedures, culture conditions, or experimental treatments. This document provides detailed protocols and application data for using this compound to inhibit apoptosis in primary cell cultures.
Mechanism of Action Apoptosis, or programmed cell death, proceeds through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3][4][5] Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.[6] Initiator caspases (like caspase-8 and caspase-9) activate effector caspases (like caspase-3), which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][7] this compound, as a pan-caspase inhibitor, acts by irreversibly binding to the active site of these caspases, thereby blocking the entire downstream apoptotic process.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Long-Term Stability of Boc-D-FMK in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis.[1][2][3] By covalently binding to the catalytic site of caspases, this compound effectively blocks the apoptotic signaling cascade, making it a valuable tool in the study of programmed cell death and its role in various physiological and pathological processes. Given its widespread use in in vitro and in vivo experimental models, understanding the long-term stability of this compound in solution is critical for ensuring experimental reproducibility and the validity of research findings.
These application notes provide a comprehensive overview of the stability of this compound in commonly used solvents, detailed protocols for the preparation and storage of stock solutions, and a methodology for assessing its stability over time.
Mechanism of Action: Inhibition of Caspase-Mediated Apoptosis
This compound exerts its pro-survival effects by inhibiting the activity of caspases. The caspase family is broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7). Apoptotic signals, originating from either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, converge on the activation of these caspases. As a pan-caspase inhibitor, this compound can block both pathways, thereby preventing the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.
Quantitative Stability Data
The stability of this compound is dependent on the solvent, storage temperature, and handling procedures. The following tables summarize the recommended storage conditions and provide an illustrative example of long-term stability data for this compound in DMSO.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | N/A | -20°C | ≥ 4 years[4] |
| Stock Solution | DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1][5] |
Note: For optimal stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Table 2: Illustrative Stability of this compound (20 mM in DMSO) at -20°C
| Time (Months) | Purity (%) by HPLC |
| 0 | 99.5 |
| 1 | 99.2 |
| 2 | 98.9 |
| 3 | 98.5 |
| 6 | 97.1 |
Disclaimer: The data in Table 2 is for illustrative purposes and represents a typical stability profile. Actual stability may vary based on the purity of the compound, solvent quality, and handling techniques.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (20 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube. For example, to prepare 1 mL of a 20 mM stock solution, weigh 5.27 mg of this compound (MW: 263.26 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or sonication may be used to facilitate dissolution.[6]
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
-
Protocol for Long-Term Stability Assessment of this compound in Solution
This protocol outlines a general procedure for monitoring the stability of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 4.1.
-
Aliquot the solution into a sufficient number of tubes for all planned time points.
-
Store the aliquots at the desired temperature(s) (e.g., -20°C and -80°C).
-
At each time point (e.g., 0, 1, 2, 3, 6 months), remove one aliquot from storage and allow it to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase.
-
Analyze the sample by HPLC using a stability-indicating method. A suggested starting method is:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 30-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Record the chromatogram and integrate the peak area of the parent this compound compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Conclusion and Recommendations
This compound is a stable compound when stored appropriately in its solid form. In DMSO, its stability is temperature-dependent, with significantly longer stability at -80°C compared to -20°C. For experiments requiring the highest degree of accuracy and reproducibility, it is recommended to:
-
Use freshly prepared stock solutions whenever possible.
-
For ongoing experiments, store aliquoted stock solutions at -80°C.
-
Avoid multiple freeze-thaw cycles.
-
Use high-purity, anhydrous DMSO for the preparation of stock solutions.
By adhering to these guidelines, researchers can ensure the integrity and activity of this compound in their experiments, leading to more reliable and consistent results in the study of apoptosis and related cellular processes.
References
Application Notes: The Use of Boc-D-FMK in Neurodegenerative Disease Models
Introduction
Boc-D-FMK (Boc-Asp(OMe)-FMK) is a cell-permeable, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in executing the apoptotic cell death program.[1][2] Apoptosis is implicated in the neuronal loss characteristic of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury.[3][4] By irreversibly binding to the catalytic site of activated caspases, this compound effectively blocks the downstream events of the apoptotic cascade, making it an invaluable tool for researchers studying the mechanisms of neuronal death and evaluating potential neuroprotective strategies.[2] These notes provide detailed applications and protocols for using this compound in relevant experimental models.
Mechanism of Action
This compound is an irreversible pan-caspase inhibitor.[1][2] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspases, thus inactivating the enzyme. Its broad specificity allows it to inhibit multiple caspases involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The apoptotic cascade is a tightly regulated process. In neurodegenerative contexts, stimuli such as oxidative stress, neuroinflammation, or protein aggregation can trigger either the intrinsic or extrinsic pathways.[4] The intrinsic pathway involves the release of cytochrome c from mitochondria, leading to the activation of caspase-9. The extrinsic pathway is initiated by the binding of ligands like TNF-α to death receptors, leading to the activation of caspase-8.[5] Both initiator caspases (caspase-8 and -9) converge to activate executioner caspases, primarily caspase-3, which then cleaves a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6] this compound intervenes by inhibiting these key caspases, thereby preventing the execution of cell death.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, the nature of the apoptotic stimulus, and the experimental model. The following tables summarize reported concentrations and conditions.
Table 1: In Vitro Applications of this compound
| Cell Type / Model | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| Neutrophils | TNF-α | IC50: 39 µM | Inhibition of apoptosis | [1][7] |
| p815 cells | Genistein | 50 µM | Prevention of apoptosis | [1] |
| MCF7 / MDA-MB-231 cells | ω3-FFAs + ATRA | 10 µM | Pre-treatment to study PARP expression | [1] |
| Sympathetic Neurons | NGF deprivation | 50 µM | Prevention of apoptosis | [8] |
| CRT-MG cells | hrTRAIL | 50 µM | Inhibition of cell death | [9] |
| PC12 cells | Htt Q103 expression | EC50: 0.1 µM | Prevention of Huntingtin-induced cell death | [10] |
Table 2: In Vivo Applications of this compound
| Animal Model | Disease/Injury Model | This compound Administration | Observed Effect | Reference |
| Rats | Bile duct ligation | Single injection | Attenuates hepatocyte apoptosis | [1] |
| Rats | Endotoxin challenge | Single injection | May improve survival rates | [1] |
| Rats | Root avulsion | Single injection | Long-term protection of motor neurons | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This compound is typically supplied as a solid and is insoluble in water. A concentrated stock solution must be prepared using an appropriate solvent.
-
Reconstitution: Dissolve this compound powder in sterile, high-quality DMSO to create a stock solution. A common stock concentration is 10-50 mM. For example, to make a 10 mM stock solution (MW: 263.26 g/mol ), dissolve 2.63 mg in 1 mL of DMSO.[1][11]
-
Solubilization: If needed, use an ultrasonic bath to ensure the compound is fully dissolved.[1]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can inactivate the product.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vitro Treatment of Neuronal Cultures
This protocol provides a general workflow for applying this compound to neuronal cell cultures to study its neuroprotective effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Neurodegenerative diseases and neuroinflammation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
- 5. Potential of Therapeutic Small Molecules in Apoptosis Regulation in the Treatment of Neurodegenerative Diseases: An Updated Review [mdpi.com]
- 6. The toxic responses induced by okadaic acid involve processing of multiple caspase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Caspase Inhibition Extends the Commitment to Neuronal Death Beyond Cytochrome c Release to the Point of Mitochondrial Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Boc-D-FMK Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the pan-caspase inhibitor, Boc-D-FMK, failing to effectively inhibit apoptosis in their experiments.
Troubleshooting Guide
Question: Why is this compound not inhibiting apoptosis in my cell line?
Answer: If you are observing that this compound is not effectively preventing cell death in your experiments, there are several potential reasons. This guide will walk you through the most common causes and provide actionable troubleshooting steps.
1. Is Caspase-Independent Apoptosis Occurring?
The most common reason for the ineffectiveness of this compound is the activation of caspase-independent apoptosis pathways. This compound is a potent inhibitor of caspases, which are the primary mediators of the classical apoptotic pathway. However, cells can undergo programmed cell death through alternative mechanisms that do not rely on caspase activation.
Key indicators of caspase-independent apoptosis:
-
Nuclear translocation of Apoptosis-Inducing Factor (AIF): AIF is a mitochondrial flavoprotein that can translocate to the nucleus and induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.
-
Involvement of other proteases: Other proteases like cathepsins and calpains can be released from lysosomes and initiate cell death pathways that are not inhibited by this compound.
Troubleshooting Steps:
-
Investigate AIF translocation: Use immunofluorescence or western blotting of nuclear and cytoplasmic fractions to determine the subcellular localization of AIF in your experimental model.
-
Assess the involvement of other proteases: Utilize specific inhibitors for cathepsins (e.g., CA-074-Me) or calpains (e.g., Calpeptin) in conjunction with this compound to see if cell death is mitigated.
2. Is the Concentration and Incubation Time of this compound Optimal?
The effective concentration and incubation time for this compound can vary significantly depending on the cell line, the apoptosis-inducing stimulus, and the experimental conditions.
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 µM to 100 µM) to determine the optimal concentration for your specific cell line and stimulus.
-
Optimize incubation time: The pre-incubation time with this compound before inducing apoptosis is crucial. A typical pre-incubation time is 1-2 hours, but this may need to be optimized. Perform a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours of pre-incubation) to find the most effective window.
3. Was the this compound Handled and Stored Correctly?
This compound is sensitive to improper storage and handling, which can lead to a loss of activity.
Troubleshooting Steps:
-
Verify storage conditions: this compound should be stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided.[1]
-
Check solvent compatibility and stability: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells (usually <0.5%). Stock solutions are stable for a limited time; for instance, at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
4. Is the Apoptosis Induction Method Primarily Caspase-Dependent?
Some apoptosis inducers can trigger mixed modes of cell death, with both caspase-dependent and -independent components.
Troubleshooting Steps:
-
Characterize your apoptosis model: If you are using a new apoptosis-inducing agent or cell line, it is essential to confirm that the cell death is indeed caspase-dependent. This can be done by measuring caspase activity (e.g., using a fluorometric assay for caspase-3/7 activity) in the absence of this compound. A significant increase in caspase activity upon induction of apoptosis would suggest a caspase-dependent mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, broad-spectrum caspase inhibitor.[1] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of caspases, thereby inactivating them and blocking the downstream apoptotic signaling cascade.
Q2: What are the typical working concentrations for this compound?
The optimal concentration of this compound is cell-type and stimulus-dependent. However, a general starting range is 20-50 µM. For example, the IC50 for inhibiting TNF-α-induced apoptosis in neutrophils is 39 µM.[1][2] In some cell lines like MCF-7 and MDA-MB-231, concentrations as low as 10 µM have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]
Q4: Can this compound be toxic to cells at high concentrations?
While generally used to prevent cell death, at very high concentrations, some caspase inhibitors have been reported to have off-target effects or induce alternative cell death pathways. It is crucial to include a "this compound only" control in your experiments to assess any potential cytotoxicity of the inhibitor itself at the concentrations being used.
Q5: What are some alternative pan-caspase inhibitors I can try?
If this compound is not effective, you might consider trying other pan-caspase inhibitors such as Z-VAD-FMK. Z-VAD-FMK is another widely used irreversible pan-caspase inhibitor. In some instances, there may be differential efficacy between this compound and Z-VAD-FMK. For example, one study showed that in genistein-induced apoptosis of p815 mastocytoma cells, this compound was more effective than Z-VAD-FMK at inhibiting the 14-3-3/Bad signaling pathway.
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in various cell lines and experimental contexts. This should be used as a starting point for optimization.
| Cell Line/Model | Apoptosis Inducer | Effective this compound Concentration | Reference |
| Neutrophils | TNF-α | IC50: 39 µM | [1][2] |
| p815 mastocytoma cells | Genistein | 50 µM | [1] |
| MCF-7 and MDA-MB-231 cells | ω3-FFAs and ATRA | 10 µM (pre-treatment for 1h) | [1] |
| Bovine Embryos | Cryopreservation | 20 µM | [3] |
| Human Granulosa Cell Lines | Etoposide | 50 µM | [4] |
Experimental Protocols
1. Protocol for Induction of Apoptosis with Staurosporine
Staurosporine is a potent, cell-permeable protein kinase C inhibitor that is widely used to induce apoptosis in a variety of cell lines.
Materials:
-
Cell line of interest in appropriate culture medium
-
Staurosporine (from a 1 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and incubator
Procedure:
-
Seed cells at an appropriate density in a cell culture plate and allow them to adhere overnight.
-
The next day, treat the cells with staurosporine at a final concentration of 1 µM.[5][6] A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for a predetermined time to induce apoptosis. A time-course experiment (e.g., 3, 6, 12, 24 hours) is recommended to determine the optimal incubation time for your cell line.[5][6]
-
After incubation, harvest the cells for downstream analysis of apoptosis (e.g., Annexin V/PI staining, caspase activity assay).
2. Protocol for Assessing Apoptosis Inhibition using this compound and Annexin V/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells by flow cytometry.
Materials:
-
Cells treated with an apoptosis inducer (with and without this compound pre-treatment)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and grow to the desired confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the optimized concentration of this compound (or a range of concentrations for optimization) for 1-2 hours in a 37°C, 5% CO2 incubator.[7]
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., staurosporine) to the wells, including the wells pre-treated with this compound and the positive control (inducer only) wells. Also, maintain a negative control (vehicle only) group.
-
Incubation: Incubate for the predetermined optimal time for apoptosis induction.
-
Cell Harvesting: After incubation, gently collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. bio-rad.com [bio-rad.com]
Off-target effects of Boc-D-FMK on cathepsins
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Boc-D-FMK, focusing on its off-target effects on cathepsins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound (Boc-Asp(OMe)-FMK) is a cell-permeable, irreversible pan-caspase inhibitor. It is designed to block apoptosis by covalently binding to the catalytic site of caspase enzymes. The methyl ester group enhances cell permeability, and once inside the cell, it is cleaved by cytoplasmic esterases to release the active inhibitor. It is widely used to study apoptosis and has been shown to inhibit TNF-α-stimulated apoptosis with an IC50 of 39 μM.[1][2]
Q2: Is this compound completely specific to caspases? A2: No. While it is a potent caspase inhibitor, its fluoromethylketone (FMK) pharmacophore is known to react with other cysteine proteases.[3] This can lead to off-target inhibition of enzymes such as lysosomal cathepsins. This lack of complete specificity is a critical consideration when interpreting experimental results.
Q3: Which specific cathepsins are known to be inhibited by this compound? A3: Literature indicates that this compound can inhibit cysteine proteases beyond caspases. For instance, low micromolar concentrations of this compound have been shown to inhibit cathepsin B.[4] While comprehensive screening data is limited, the chemical nature of the FMK group suggests potential activity against other cysteine cathepsins like H and L.
Q4: I used this compound to block apoptosis, but I'm observing increased cellular vacuolization and signs of autophagy. What could be the cause? A4: This is a known phenomenon with some pan-caspase inhibitors. The off-target inhibition of lysosomal cathepsins can disrupt lysosomal function and cellular homeostasis. This disruption can trigger stress responses, including the induction of autophagy, which is a cellular process for degrading and recycling dysfunctional components.[5] Crosstalk between apoptosis and autophagy pathways is complex, and inhibiting one can influence the other.[6]
Off-Target Effects on Cellular Pathways
The use of broad-spectrum inhibitors like this compound can lead to unintended consequences on cellular signaling. The primary off-target effect on cathepsins can disrupt lysosomal function, which is central to cellular degradation and recycling pathways, including autophagy.
Caption: On-target vs. Off-target effects of this compound.
Quantitative Data Summary
| Target Enzyme | Inhibitor | IC50 Value | Notes |
| Caspases | This compound | 39 µM | Measured in TNF-α-stimulated neutrophils.[1] |
| Cathepsin B | This compound | >30 µM | At concentrations >30 µM, this compound fully protects WEHI-S cells from TNF-induced apoptosis, a process shown to be cathepsin B-dependent in that model.[4] At lower concentrations (0.3-3 µM), it paradoxically sensitizes the cells.[4] |
| Cathepsin H | This compound | Inhibits | Qualitative inhibition reported, specific IC50 not available. |
| Cathepsin L | This compound | Inhibits | Qualitative inhibition reported, specific IC50 not available. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results compared to other caspase inhibitors (e.g., z-VAD-FMK). | Off-Target Profile: this compound and z-VAD-FMK, while both pan-caspase inhibitors, may have different potencies against individual caspases and distinct off-target profiles, leading to varied cellular responses. | 1. Use a More Specific Inhibitor: If possible, use a caspase inhibitor with a different chemical scaffold (e.g., Q-VD-OPh) to confirm that the observed effect is due to caspase inhibition and not an off-target effect. 2. Profile Cathepsin Activity: Directly measure cathepsin activity in your experimental system with and without this compound to assess the extent of off-target inhibition (see protocols below). |
| Observing cell death despite using this compound to inhibit apoptosis. | 1. Caspase-Independent Cell Death: The stimulus you are using may induce a non-apoptotic, caspase-independent form of cell death, such as necroptosis or cathepsin-mediated cell death.[4] 2. Incomplete Inhibition: The concentration of this compound may be insufficient to fully inhibit all relevant caspases, especially if they are highly activated. | 1. Confirm Pathway: Use markers for other cell death pathways (e.g., RIPK1 for necroptosis, LAMP1/2 for lysosomal integrity). 2. Titrate Inhibitor: Perform a dose-response experiment with this compound to ensure you are using a saturating concentration for caspase inhibition. 3. Use a Cathepsin Inhibitor: Test whether a specific cathepsin inhibitor (e.g., CA-074Me for Cathepsin B) can block the observed cell death.[7] |
| Difficulty detecting cleaved caspases by Western Blot after treatment. | 1. Transient Activation: Caspase activation can be a rapid and transient event. The time point for sample collection may have missed the peak of activation.[8] 2. Insufficient Protein Load: Cleaved caspase fragments are often present at low levels and may require loading higher amounts of protein for detection.[8] | 1. Perform a Time-Course: Collect cell lysates at multiple time points after stimulation to identify the window of maximal caspase cleavage. 2. Increase Protein Load: Load 50-100 µg of total protein per lane. 3. Use a Positive Control: Treat a parallel sample with a known potent apoptosis inducer (e.g., staurosporine) to validate your antibody and detection method. |
Experimental Protocols
To investigate the off-target effects of this compound, it is crucial to directly measure cathepsin activity. Below are generalized protocols for assessing cathepsin activity in cell lysates and in live cells.
Workflow for Assessing Off-Target Inhibition
Caption: Experimental workflow to test this compound's effect on cathepsin activity.
Protocol 1: Fluorometric Cathepsin Activity Assay (Cell Lysate)
This protocol is adapted from standard methodologies for measuring the activity of cathepsins like B, L, or S using a fluorogenic substrate.[9][10]
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound (e.g., 10-100 µM), a vehicle control (e.g., DMSO), and a known cathepsin inhibitor (positive control) for the desired duration.
-
Collect 1-5 million cells by centrifugation.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer (specific kits provide this, often containing detergents like Triton X-100 or NP-40 in a buffer like HEPES or MES).
-
Incubate on ice for 10 minutes.
-
Centrifuge at maximum speed in a microcentrifuge for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic and lysosomal extract) to a new, pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Assay:
-
In a 96-well black microplate, add 50-200 µg of cell lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well. (Reaction buffers are typically acidic, e.g., pH 5.0-6.0, to mimic the lysosomal environment and often contain a reducing agent like DTT).
-
Initiate the reaction by adding 2 µL of a 10 mM stock of the appropriate fluorogenic substrate (e.g., Ac-VVR-AFC for Cathepsin S, Z-FR-AMC for Cathepsins B/L) to achieve a final concentration of ~200 µM.[10]
-
Protect the plate from light.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the plate in a fluorometer using the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 400/505 nm for AFC; Ex/Em = 365/480 nm for AMC).[10]
-
Calculate the fold-change in activity relative to the vehicle control.
-
Protocol 2: In-Cell Cathepsin Activity Assay
This method uses cell-permeable fluorogenic substrates to measure cathepsin activity in living cells.[11]
-
Cell Preparation:
-
Culture cells (adherent or suspension) in a suitable format (e.g., 96-well black plate, chamber slide).
-
Treat cells with this compound, vehicle control, or a positive control inhibitor for the desired duration.
-
-
Substrate Loading:
-
Prepare the working solution of the cell-permeable cathepsin substrate (e.g., a cresyl violet-conjugated peptide like (z-FR)2) in cell culture media as per the manufacturer's instructions.
-
Remove the treatment media and add the substrate-containing media to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C for 15-60 minutes, protecting them from light.
-
Analyze the cells directly via:
-
Fluorescence Microscopy: Visualize the accumulation of the red fluorescent product in lysosomes and vacuoles. Use a filter set appropriate for the fluorophore (e.g., Ex/Em = 550/610 nm for cresyl violet).
-
Flow Cytometry: Harvest, wash, and resuspend cells in PBS/FACS buffer for quantitative analysis of the fluorescent signal on a per-cell basis.[11]
-
Plate Reader: Read the fluorescence intensity directly from the 96-well plate.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy - Wikipedia [en.wikipedia.org]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. affigen.com [affigen.com]
- 10. abcam.com [abcam.com]
- 11. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Boc-D-FMK solubility issues in PBS
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Boc-D-FMK, a cell-permeable, irreversible pan-caspase inhibitor, in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve this compound powder directly in PBS, but it won't dissolve or forms a precipitate. Why is this happening?
A1: this compound has very low solubility in aqueous buffers like PBS.[1][2] Direct reconstitution in PBS is not recommended as the salt components can hinder the dissolution of the peptide-based inhibitor.[3] The hydrophobic nature of the Boc protecting group contributes to its poor water solubility.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][4] this compound is significantly more soluble in organic solvents like DMSO and ethanol.[1][2]
Q3: How should I prepare a working solution of this compound in a buffer like PBS or cell culture medium?
A3: The standard procedure is to first prepare a high-concentration stock solution in DMSO and then dilute this stock solution into your aqueous buffer or medium to the final desired working concentration. This two-step process ensures the compound is fully dissolved before its introduction to the aqueous environment, minimizing precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[5] It is crucial to prepare a sufficiently concentrated stock solution in DMSO so that the volume of stock added to your medium is minimal. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: My compound precipitates when I dilute the DMSO stock into PBS. What can I do?
A5: Precipitation upon dilution can still occur if the final concentration in PBS is above its solubility limit (approximately 0.3 mg/mL).[2] To avoid this, try a stepwise dilution. If precipitation persists, you may need to lower the final concentration of this compound in your working solution. For in vivo applications, co-solvents like PEG300, Tween-80, or corn oil can be used in combination with DMSO to improve solubility.[6]
Q6: Can I warm or sonicate the solution to help dissolve this compound?
A6: Yes, gentle warming to 37°C for about 10 minutes and/or brief sonication can aid in dissolving the compound, especially when preparing the initial stock solution in DMSO.[4][7] If precipitation occurs during the preparation of aqueous solutions, warming and sonication can also be attempted.[6]
Q7: How should I store my this compound solutions?
A7: this compound powder is stable for years when stored at -20°C.[2] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5][6] It is recommended to prepare fresh working dilutions in aqueous buffers on the day of use.[6]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility |
| PBS (pH 7.2) | 0.3 mg/mL[2] |
| DMSO | ≥11.65 mg/mL[1], 20 mM, 30 mg/mL[2] |
| Ethanol | ≥41.65 mg/mL[1], 50 mg/mL[2] |
| DMF | 30 mg/mL[2] |
| Water | Insoluble[1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol describes the recommended method for preparing a this compound solution for use in cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile PBS or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Bring to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture.
-
Prepare Stock Solution (in DMSO):
-
Add the appropriate volume of DMSO to the vial of this compound powder to achieve a desired high-concentration stock (e.g., 10-20 mM).
-
Vortex gently to mix. If necessary, warm the tube at 37°C for 10 minutes and/or sonicate briefly in an ultrasonic bath to ensure complete dissolution.[4] The solution should be clear.
-
-
Store Stock Solution:
-
Aliquot the DMSO stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
-
Prepare Working Solution (in PBS or Medium):
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform a serial or direct dilution of the stock solution into your pre-warmed PBS or cell culture medium to achieve the final desired working concentration (e.g., 50-100 µM).
-
Ensure the final DMSO concentration is below 0.5%.
-
Mix thoroughly by gentle vortexing or inversion. Use the working solution promptly.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
Determining the optimal incubation time for Boc-D-FMK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-D-FMK, a broad-spectrum caspase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, or Boc-aspartyl(OMe)-fluoromethylketone, is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] Its mechanism involves the fluoromethylketone (FMK) group, which irreversibly binds to the catalytic site of activated caspase enzymes.[1][3] This binding prevents the processing of pro-caspases into their active forms, thereby blocking the downstream signaling cascade that leads to apoptosis.[4] The O-methylated aspartic acid residue enhances its stability and cell permeability.[4]
Q2: What is the optimal incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the cell type, the nature and concentration of the apoptotic stimulus, and the specific caspase activities being targeted. There is no single universal optimal time. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup. Pre-incubation for 15-30 minutes is often sufficient for the inhibitor to permeate the cells and inhibit caspase activity before the introduction of an apoptotic stimulus.[3] However, in some experimental models, longer pre-incubation times of up to 3 hours or continuous exposure for 24 hours have been reported.[5][6]
Q3: What is a typical working concentration for this compound?
The effective concentration of this compound can vary significantly between cell lines and experimental conditions. A typical starting point for in vitro studies is in the range of 20-100 µM. For example, this compound has been shown to inhibit TNF-α-induced apoptosis in neutrophils with an IC50 of 39 µM.[2][7] In other studies, concentrations of 50 µM and 100 µM have been used effectively.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application, balancing effective caspase inhibition with potential off-target effects or cytotoxicity.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO and ethanol but insoluble in water.[5][8] Prepare a concentrated stock solution in high-quality DMSO (e.g., 10-20 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2] For cell-based assays, dilute the stock solution into your culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q5: Are there any known off-target effects of this compound?
While this compound is a broad-spectrum caspase inhibitor, the FMK pharmacophore can also interact with other cysteine proteases, such as cathepsins H and L.[1] This is an important consideration when interpreting results, as some observed effects may be independent of caspase inhibition. It is advisable to include appropriate controls to account for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete or no inhibition of apoptosis | Suboptimal Incubation Time: The pre-incubation time may be too short for the inhibitor to effectively enter the cells and bind to caspases before the apoptotic stimulus takes effect. | Perform a time-course experiment, testing various pre-incubation times (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) before adding the apoptotic inducer. |
| Insufficient Concentration: The concentration of this compound may be too low to inhibit the level of caspase activation in your experiment. | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal inhibitory concentration. | |
| Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Prepare fresh aliquots of the this compound stock solution and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] | |
| Observed Cell Toxicity | High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high, causing cellular stress or death. | Ensure the final DMSO concentration in your culture medium is non-toxic to your cells, typically below 0.5%. Include a vehicle control (medium with the same DMSO concentration but without this compound) in your experiments. |
| Inherent Toxicity of this compound: At very high concentrations, this compound itself might induce cytotoxicity in some cell lines. | Determine the toxicity threshold of this compound for your specific cell line by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of concentrations. | |
| Inconsistent Results | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can lead to variability in experimental outcomes. | Standardize your cell culture conditions. Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase before starting the experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of this compound or the apoptotic stimulus. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 | 39 µM | Inhibition of TNF-α-stimulated apoptosis in neutrophils | [2][7] |
| Effective Concentration | 50 µM | Prevention of genistein-induced apoptosis in p815 cells | [2] |
| Effective Concentration | 100 µM | Inhibition of TNF-induced ICAM-1 and VCAM-1 mRNA expression in renal endothelial cells | [5] |
| Incubation Time | 3 hours | Pre-treatment of renal endothelial cells before TNF exposure | [5] |
| Incubation Time | 24 hours | Pre-treatment of CRT-MG cells before hrTRAIL treatment | [6] |
| In Vivo Dosage | 1.5 mg/kg | Intraperitoneal injection in male Sprague-Dawley rats | [5] |
| Solubility in DMSO | ≥11.65 mg/mL | [5][8] | |
| Solubility in Ethanol | ≥41.65 mg/mL | [5][8] | |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium from your DMSO stock. For example, create final concentrations of 0, 10, 25, 50, 75, and 100 µM. Ensure the final DMSO concentration is consistent across all wells, including the "0 µM" control (vehicle control).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
Induction of Apoptosis: Add your apoptotic stimulus (e.g., TNF-α, staurosporine) to all wells except for the negative control group.
-
Incubation: Incubate for the time required for the apoptotic stimulus to induce a measurable effect (this should be determined from previous experiments or literature).
-
Apoptosis Assay: Measure the extent of apoptosis using a suitable method, such as a Caspase-3/7 activity assay, Annexin V/PI staining followed by flow cytometry, or a cell viability assay (e.g., MTT).
-
Data Analysis: Plot the apoptosis readout against the this compound concentration to determine the IC50 or the lowest concentration that gives maximal inhibition.
Protocol 2: Determination of Optimal this compound Incubation Time
-
Cell Plating: Plate your cells as described in Protocol 1.
-
Experimental Setup: For this experiment, you will pre-incubate the cells with a fixed, effective concentration of this compound (determined from Protocol 1) for varying durations before adding the apoptotic stimulus.
-
Time-Course Pre-incubation:
-
For a 4-hour pre-incubation, add the this compound medium 4 hours before the apoptotic stimulus.
-
For a 2-hour pre-incubation, add the this compound medium 2 hours before the stimulus.
-
Continue this for all desired time points (e.g., 1 hour, 30 minutes).
-
Include a control where this compound is added at the same time as the stimulus.
-
-
Induction and Incubation: Add the apoptotic stimulus to all wells at the same time point and incubate for the required duration.
-
Apoptosis Assay: Perform an apoptosis assay as described in Protocol 1.
-
Data Analysis: Plot the level of apoptosis inhibition against the pre-incubation time to identify the shortest duration that provides the maximum protective effect.
Visualizations
Caption: this compound inhibits apoptosis by blocking the activation of initiator and executioner caspases.
Caption: Workflow for determining the optimal this compound incubation time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Boc-D(OMe)-FMK, Caspase Inhibitor (NBP2-29395): Novus Biologicals [novusbio.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Boc-D-FMK Technical Support Center: Navigating Potential Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxic effects of the pan-caspase inhibitor, Boc-D-FMK, particularly when used at high concentrations. The following information is intended to help troubleshoot unexpected experimental outcomes and provide clarity on the inhibitor's mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound?
A1: The effective concentration of this compound is cell-type and stimulus-dependent. A common starting point for inhibiting apoptosis is in the range of 10-50 µM. For instance, this compound has been shown to inhibit TNFα-stimulated apoptosis in neutrophils with an IC50 of 39 µM.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental model.
Q2: Is this compound cytotoxic at high concentrations?
A2: Yes, high concentrations of this compound can lead to cytotoxicity. However, this may not be a classical apoptotic cell death. Instead of protecting cells, high concentrations of pan-caspase inhibitors can induce a switch from apoptosis to a necrotic-like cell death pathway.[4] This is a critical consideration when interpreting experimental results, as cell death may still be observed despite the presence of a caspase inhibitor.
Q3: What are the potential off-target effects of this compound?
A3: The fluoromethyl ketone (FMK) pharmacophore present in this compound is known to react with other cysteine proteases.[5] Notably, this compound can inhibit cathepsins H and L.[5] At higher concentrations, the likelihood of off-target inhibition increases, which can contribute to unexpected cellular phenotypes and cytotoxicity. For example, the related pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit peptide: N-glycanase (NGLY1), leading to the induction of autophagy.[6]
Q4: My cells are still dying even with high concentrations of this compound. What could be the reason?
A4: There are several possibilities:
-
Switch to Necroptosis: As mentioned in A2, high concentrations of pan-caspase inhibitors can shift the cell death mechanism from apoptosis to necroptosis, a form of programmed necrosis. This pathway is independent of caspases.
-
Off-Target Effects: The observed cell death could be a result of this compound inhibiting other essential cellular proteins, such as cathepsins.[5]
-
Caspase-Independent Cell Death: The apoptotic stimulus you are using might also activate caspase-independent cell death pathways that are not blocked by this compound.
-
Incomplete Inhibition: It's possible that the concentration of this compound is insufficient to fully inhibit the caspase cascade, especially with very strong apoptotic stimuli.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased cell death observed with increasing this compound concentration. | The concentration of this compound is likely in the cytotoxic range, potentially inducing necroptosis or off-target effects. | Perform a dose-response curve to determine the optimal concentration that inhibits apoptosis without causing significant cell death. Use concentrations typically reported in the literature (10-50 µM) as a starting point. |
| Morphological changes in cells (e.g., swelling, membrane rupture) despite apoptosis inhibition. | The cells may be undergoing necrotic cell death. | Analyze for markers of necrosis, such as the release of lactate dehydrogenase (LDH) into the culture medium or uptake of membrane-impermeable dyes like propidium iodide (PI). |
| Unexpected changes in cellular pathways unrelated to apoptosis (e.g., autophagy). | This could be due to off-target effects of this compound. | Consider using an alternative pan-caspase inhibitor with a different chemical structure, such as Q-VD-OPh, which has been reported to not induce autophagy via NGLY1 inhibition.[6] Also, investigate known off-targets of FMK inhibitors. |
Quantitative Data Summary
The following table summarizes key concentrations of this compound and other relevant pan-caspase inhibitors mentioned in the literature. Note the absence of a definitive cytotoxic concentration (LC50) for this compound, highlighting the need for empirical determination in your specific system.
| Inhibitor | Concentration | Cell Type/System | Observed Effect |
| This compound | 39 µM | Neutrophils | IC50 for inhibition of TNFα-stimulated apoptosis.[1][2][3] |
| This compound | 50 µM | p815 cells | Prevents genistein-induced apoptosis.[1] |
| This compound | 100 µM | Renal Endothelial Cells | Strongly inhibited TNF-induced apoptosis.[7] |
| Z-VAD-FMK | 50 µM | Mouse Embryonic Fibroblasts | Cytoprotective against coibamide A-induced cytotoxicity.[8] |
| Z-VAD-FMK | 50 µM | Human Granulosa Cell Lines | Did not decrease metabolic activity.[9] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a general method for determining the optimal working concentration of this compound that effectively inhibits apoptosis without inducing significant cytotoxicity.
1. Cell Plating:
-
Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
2. This compound Titration:
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested range is from 1 µM to 200 µM.
-
Include a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.
3. Treatment:
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Induce apoptosis using your chosen stimulus. Include control wells with:
-
Cells + vehicle (no apoptotic stimulus)
-
Cells + vehicle + apoptotic stimulus
-
Cells + this compound (no apoptotic stimulus)
-
4. Incubation:
-
Incubate the plate for a period appropriate for your apoptosis induction (e.g., 12-48 hours).
5. Viability and Apoptosis Assessment:
-
Cell Viability: Assess cell viability using a standard method such as the MTT, MTS, or WST-1 assay.[10]
-
Apoptosis: In parallel, assess the level of apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[9]
6. Data Analysis:
-
Plot cell viability against this compound concentration to identify the concentration at which viability begins to decrease.
-
Plot the percentage of apoptotic cells against the this compound concentration to determine the effective concentration for apoptosis inhibition.
-
The optimal concentration will be the one that provides significant inhibition of apoptosis without a substantial decrease in cell viability.
Protocol 2: Assessing the Switch from Apoptosis to Necrosis
This protocol helps to determine if high concentrations of this compound are causing a shift from apoptotic to necrotic cell death.
1. Experimental Setup:
-
Use the same experimental setup as in Protocol 1, focusing on a higher concentration range of this compound where cytotoxicity was observed.
2. Apoptosis and Necrosis Markers:
-
Flow Cytometry: Use Annexin V/PI staining. Apoptotic cells will be Annexin V positive and PI negative (early) or positive (late). Necrotic cells will be Annexin V negative and PI positive. A shift towards a higher population of PI-positive/Annexin V-negative cells in the presence of high this compound concentrations suggests a switch to necrosis.
-
LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) in the culture supernatant. LDH is released from cells with compromised membrane integrity, a hallmark of necrosis.
-
Microscopy: Observe cell morphology. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells exhibit swelling and membrane rupture.
Visualizations
Caption: this compound inhibits apoptosis by blocking caspase activation.
Caption: Workflow for determining this compound's optimal concentration.
Caption: High this compound concentrations can lead to multiple outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Why is my Boc-D-FMK showing variable results?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variable results observed when using the pan-caspase inhibitor, Boc-D-FMK.
Troubleshooting Guide
Question: Why am I seeing inconsistent inhibition of apoptosis with this compound?
Answer: Inconsistent results with this compound can stem from several factors, ranging from reagent handling to experimental design. Below is a step-by-step guide to troubleshoot a lack of expected apoptosis inhibition.
1. Reagent Preparation and Storage:
-
Improper Storage: this compound is sensitive to degradation. Ensure it is stored under desiccating conditions at -20°C for long-term storage.[1][2] Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles, which can lead to inhibitor inactivation.[3]
-
Incorrect Solvent or Concentration: this compound has limited solubility in aqueous solutions like PBS.[4] It is readily soluble in organic solvents such as DMSO, DMF, and ethanol.[4][5] Ensure the final concentration of the solvent in your cell culture media is not toxic to your cells; typically, DMSO concentrations should be kept below 0.5%.
-
Precipitation: If you observe any precipitation in your stock or working solutions, gentle warming and/or sonication can be used to redissolve the compound.[3]
2. Experimental Protocol:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound is cell-type and stimulus-dependent. The reported IC50 for TNF-α-stimulated apoptosis in neutrophils is 39 µM.[3][6][7] A concentration range of 50-100 µM is often used in cell culture experiments.[6][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Timing of Inhibitor Addition: this compound is an irreversible inhibitor and should be added to the cell culture prior to the apoptotic stimulus.[3] Pre-incubation for at least 15-30 minutes is a common practice to allow for cell permeability and binding to caspases.[9]
-
Cell Permeability: this compound is designed to be cell-permeable due to a methyl ester group, which is cleaved by intracellular esterases to activate the inhibitor.[4] However, permeability can vary between cell types.
3. Cellular Factors:
-
Alternative Cell Death Pathways: If apoptosis is not the primary cell death mechanism in your model, a pan-caspase inhibitor may have limited effect. Consider the possibility of necroptosis or other non-apoptotic pathways. Notably, some FMK-based inhibitors have been implicated in inducing necroptosis in certain cell lines.[10][11]
-
Off-Target Effects: The fluoromethyl ketone (FMK) pharmacophore can interact with other cysteine proteases, such as cathepsins H and L.[4] This could lead to unexpected cellular responses and variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, broad-spectrum, and irreversible inhibitor of caspases.[3][12] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. This compound contains a methyl ester group that enhances its ability to cross cell membranes.[4] Once inside the cell, cytoplasmic esterases cleave this group, activating the inhibitor. The inhibitor then covalently binds to the active site of caspases, preventing them from cleaving their substrates and thereby blocking the apoptotic cascade.[8]
Q2: How should I prepare and store this compound?
For long-term storage, solid this compound should be kept at -20°C and can be stable for at least a year.[1][2] Stock solutions are typically prepared in DMSO. A 10 mM stock solution in DMSO can be stored at -20°C for one month or at -80°C for six months.[3] To avoid degradation from moisture and repeated temperature fluctuations, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: What are the known off-target effects of this compound?
The FMK portion of this compound is known to interact with other cysteine proteases, most notably cathepsins H and L.[4] This can lead to cellular effects that are independent of caspase inhibition. It is important to consider these potential off-target effects when interpreting your data.
Q4: What is the difference between this compound and other pan-caspase inhibitors like Z-VAD-FMK?
Both this compound and Z-VAD-FMK are broad-spectrum caspase inhibitors with an FMK reactive group. However, they may exhibit different specificities and efficiencies in inhibiting certain caspases or cellular pathways. For example, some studies have shown that this compound can prevent the reduction of 14-3-3 protein levels during apoptosis, whereas Z-VAD-FMK at usual dosages might not, suggesting differences in their effects on specific signaling events.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
|---|---|
| DMSO | ≥11.65 mg/mL |
| DMF | 30 mg/mL[4] |
| Ethanol | ≥41.65 mg/mL[5] |
| PBS (pH 7.2) | 0.3 mg/mL[4] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
|---|---|---|
| Solid | -20°C | ≥ 4 years[4] |
| Stock Solution in DMSO | -20°C | 1 month[3] |
| Stock Solution in DMSO | -80°C | 6 months[3] |
Table 3: Inhibitory Concentrations of this compound
| Target | Cell Line/Condition | IC50 |
|---|---|---|
| TNF-α stimulated apoptosis | Neutrophils | 39 µM[3][6][7] |
| Genistein-induced apoptosis | p815 cells | Effective at 50 µM[6] |
Experimental Protocols
Protocol: Caspase-3/7 Activity Assay in Adherent Cells
This protocol provides a general workflow for measuring caspase-3/7 activity in adherent cells treated with this compound.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Cell-Based Assay Lysis Buffer
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC)
-
Assay Buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in 80% confluency on the day of the experiment.
-
Inhibitor Treatment: Prepare working solutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control wells) and incubate for the desired period (e.g., 3-6 hours for Staurosporine).
-
Cell Lysis:
-
Carefully aspirate the culture medium.
-
Wash the cells gently with 200 µL/well of PBS.
-
Aspirate the PBS and add 100 µL of Cell-Based Assay Lysis Buffer to each well.
-
Incubate with gentle shaking for 30 minutes at room temperature.[13]
-
-
Caspase Activity Measurement:
-
Prepare the Substrate Solution by diluting the Caspase-3/7 substrate in the appropriate assay buffer as per the manufacturer's instructions.
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
-
Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).[13]
Visualizations
Caption: Apoptosis signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variable results with this compound.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. This compound, caspase inhibitor (CAS 634911-80-1) | Abcam [abcam.com]
- 3. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Boc-D-FMK Concentration
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the concentration of Boc-D-FMK, a broad-spectrum caspase inhibitor, for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable and irreversible pan-caspase inhibitor.[1] Its mechanism of action involves the fluoromethyl ketone (FMK) group, which irreversibly binds to the catalytic site of activated caspases, thereby blocking the apoptotic signaling pathway.[2][3] To enhance cell permeability, the compound includes a methyl ester group that is cleaved by intracellular esterases, activating the inhibitor within the cell.[1]
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell line, the apoptotic stimulus, and the experimental conditions. A common starting point for in vitro studies is in the range of 20-100 µM. For example, a concentration of 100 μM was effective in inhibiting TNF-induced apoptosis in renal endothelial cells, while the IC50 for TNF-α-stimulated apoptosis in neutrophils is 39 µM.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO and ethanol but insoluble in water.[2][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). This stock solution should be stored at -20°C or -80°C for long-term stability.[6] When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.[6][7]
Q4: How long should I pre-incubate my cells with this compound?
Pre-incubation time can vary depending on the experimental design and cell type. A pre-incubation period of 1 to 4 hours before inducing apoptosis is commonly used.[8] This allows sufficient time for the inhibitor to permeate the cells and bind to its target caspases.
Q5: What are the potential off-target effects of this compound?
While this compound is a potent caspase inhibitor, its FMK pharmacophore can also interact with other cysteine proteases, such as cathepsins H and L.[1] Additionally, other broad-spectrum caspase inhibitors like Z-VAD-FMK have been reported to have off-target effects, such as inducing autophagy through inhibition of NGLY1.[9][10] It is important to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
Issue 1: this compound is not inhibiting apoptosis in my cell line.
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or the strength of the apoptotic stimulus.
-
Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM to 200 µM) to determine the optimal effective concentration.
-
-
Insufficient Pre-incubation Time: The inhibitor may not have had enough time to enter the cells and inhibit caspases before the apoptotic stimulus was applied.
-
Solution: Increase the pre-incubation time with this compound (e.g., from 1 hour to 4 hours) before inducing apoptosis.
-
-
Caspase-Independent Cell Death: The observed cell death in your model may not be mediated by caspases.
-
Solution: Utilize alternative methods to confirm the apoptotic pathway, such as TUNEL staining or Annexin V/PI staining. Consider that some stimuli can induce caspase-independent cell death.[8]
-
-
Inhibitor Inactivity: Improper storage or handling of the this compound stock solution may have led to its degradation.
-
Solution: Prepare a fresh stock solution of this compound and store it in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
-
Issue 2: I am observing toxicity or unexpected effects at my chosen this compound concentration.
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects or general cellular toxicity.
-
Solution: Lower the concentration of this compound and perform a dose-response curve to find a concentration that effectively inhibits apoptosis without causing significant toxicity.
-
-
Off-Target Effects: As mentioned in the FAQs, this compound can inhibit other proteases.
-
Solution: Include a vehicle control (DMSO) and consider using a negative control compound with a similar chemical structure but no inhibitory activity, if available. If off-target effects are suspected, it may be beneficial to use more specific caspase inhibitors (e.g., inhibitors for caspase-3, -8, or -9).
-
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) and non-toxic to your cells. Include a vehicle control with the same final DMSO concentration as your experimental wells.
-
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Different Cell Lines
| Cell Line | Apoptotic Stimulus | Effective Concentration Range | Reference |
| Neutrophils | TNF-α | IC50: 39 µM | [4] |
| Renal Endothelial Cells | TNF | 100 µM | [2] |
| p815 | Genistein | 50 µM | [6] |
| PC12 | Htt Q103 | EC50: 0.1 µM | [11] |
| Activated Human Peripheral T Lymphocytes | Anti-CD2 or Staurosporine | 50 µM (ineffective) | [8] |
Note: This table provides examples from the literature. The optimal concentration for your specific experiment must be determined empirically.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effective concentration of this compound for inhibiting apoptosis by measuring cell viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[12]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0 µM (vehicle control), 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 1-4 hours at 37°C.
-
-
Induction of Apoptosis:
-
Add your apoptotic stimulus to the wells (e.g., TNF-α, staurosporine) at a predetermined concentration known to induce apoptosis in your cell line.
-
Include control wells with cells treated only with this compound (to assess toxicity) and cells treated only with the apoptotic stimulus (positive control for apoptosis).
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to determine the optimal concentration that provides the maximum protection against apoptosis with minimal intrinsic toxicity.
-
Protocol 2: Measuring Caspase Activity
This protocol provides a general method for assessing the direct inhibitory effect of this compound on caspase activity.
-
Cell Lysis:
-
Culture and treat your cells with the apoptotic stimulus in the presence or absence of this compound as described in Protocol 1.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a specific lysis buffer provided with a caspase activity assay kit.
-
Incubate on ice for 10-20 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Caspase Activity Assay:
-
Determine the protein concentration of your cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg).
-
Add the reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.[14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).
-
Compare the caspase activity in cells treated with the apoptotic stimulus alone versus those pre-treated with different concentrations of this compound. A significant reduction in signal indicates effective caspase inhibition.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. bio-rad.com [bio-rad.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
Technical Support Center: In Vivo Administration of Boc-D-FMK
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential side effects associated with the in vivo administration of Boc-D-FMK, a broad-spectrum caspase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in identifying, mitigating, and interpreting potential experimental complications.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of in vivo this compound administration?
A1: Based on current research, the primary documented side effects of in vivo this compound administration include immunosuppression, off-target enzyme inhibition, and the potential induction of necroptosis. Long-term administration of pan-caspase inhibitors, as a class, may also carry a risk of disrupting tissue homeostasis. It is important to note that this compound did not show a protective effect on renal function in a rat model of ischemia-reperfusion injury.[1]
Q2: Is there any available data on the acute toxicity of this compound (e.g., LD50)?
A2: At present, publicly available literature does not provide specific LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound in common rodent models. Researchers should perform dose-response studies to determine the optimal therapeutic window and potential toxicity for their specific animal model and experimental conditions.
Q3: How does this compound cause immunosuppression?
A3: In vivo studies have demonstrated that this compound can suppress the adaptive immune response. Specifically, its administration has been shown to reduce the CD8+ T cell response, which can be critical for clearing certain pathogens. This immunosuppressive effect may lead to increased susceptibility to or persistence of infections.
Q4: What are the known off-target effects of this compound?
A4: this compound has been reported to inhibit cathepsins, a class of lysosomal proteases. This off-target activity can confound experimental results, as cathepsins are involved in various physiological processes, including protein turnover and antigen presentation.
Q5: Can this compound induce alternative cell death pathways?
A5: Yes, under certain conditions where apoptosis is inhibited, this compound, along with other fmk-based pan-caspase inhibitors, has been shown to induce necroptosis, a form of programmed necrosis.[2][3] This switch from apoptosis to necroptosis is an important consideration when interpreting cell death assays.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased susceptibility to infection or reduced pathogen clearance in your animal model. | Immunosuppression due to inhibition of T-cell responses by this compound. | - Include a vehicle-treated control group to assess baseline immune function.- Monitor immune cell populations (e.g., CD4+, CD8+ T cells) via flow cytometry.- Consider using a more specific caspase inhibitor if the target caspase is known. |
| Unexpected phenotypes or altered protein degradation profiles. | Off-target inhibition of cathepsins by this compound. | - Measure the activity of relevant cathepsins (e.g., Cathepsin H, L) in tissue lysates from treated and control animals.- Use a control compound with a similar structure but no cathepsin inhibitory activity, if available. |
| Evidence of necrotic cell death (e.g., cell swelling, membrane rupture) instead of or in addition to apoptosis. | Induction of necroptosis due to caspase inhibition. | - Assess markers of necroptosis, such as phosphorylation of MLKL and RIPK3, by Western blot.- Use necrostatin-1, a RIPK1 inhibitor, to confirm the involvement of necroptosis. |
| Lack of therapeutic effect in a model of ischemia-reperfusion injury. | This compound may not be effective in preventing all forms of cell death in this context. | - Re-evaluate the predominant cell death pathways in your model. Necrosis may be more prevalent than apoptosis.- Consider alternative or combination therapies targeting different cell death mechanisms.[1] |
| Hepatotoxicity observed in long-term studies. | Potential for disruption of normal hepatocyte apoptosis and tissue homeostasis. | - Monitor liver function through serum biomarkers (e.g., ALT, AST).- Perform histological analysis of liver tissue to assess for signs of injury.[4][5] |
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive quantitative toxicity data for this compound. Researchers are strongly encouraged to conduct their own dose-finding and toxicity studies. The following table provides a summary of reported in vivo effects.
| Parameter | Species | Dose/Route | Observed Effect | Reference |
| Renal Function | Rat | 3 mg/kg, i.p. | No reduction in renal dysfunction and injury in an ischemia-reperfusion model. | [1] |
| Hepatocyte Apoptosis | Rat | Not specified | Attenuated hepatocyte apoptosis after bile duct ligation. | [4][5] |
| Survival Rate | Rat | Not specified | Improved survival rates after endotoxin challenge. | [5] |
Experimental Protocols
Assessment of Immunosuppression: T-Cell Dependent Antibody Response (TDAR)
This protocol provides a framework for assessing the impact of this compound on the adaptive immune system.
Objective: To evaluate the effect of this compound on the primary antibody response to a T-cell dependent antigen.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
T-cell dependent antigen (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Mice (e.g., C57BL/6)
-
Materials for blood collection and serum isolation
-
ELISA kit for detecting antigen-specific IgM and IgG
Procedure:
-
Animal Groups: Divide mice into at least two groups: Vehicle control and this compound treated.
-
Dosing: Administer this compound or vehicle to the respective groups at the desired dose, route, and frequency. This should be initiated prior to immunization and continue for the duration of the study.
-
Immunization: On day 0, immunize all mice with the T-cell dependent antigen (e.g., 100 µg of KLH, intraperitoneally).
-
Blood Collection: Collect blood samples at baseline (pre-immunization) and at specified time points post-immunization (e.g., days 7, 14, and 21).
-
Serum Isolation: Process blood samples to isolate serum.
-
ELISA: Use an ELISA to quantify the levels of antigen-specific IgM and IgG in the serum samples.
-
Data Analysis: Compare the antibody titers between the vehicle- and this compound-treated groups. A significant reduction in antibody levels in the treated group indicates immunosuppression.
Assessment of Off-Target Cathepsin Inhibition
This protocol outlines a method to measure the activity of cathepsins H and L in tissue lysates.
Objective: To determine if this compound inhibits cathepsin H and L activity in vivo.
Materials:
-
Tissues from vehicle- and this compound-treated animals
-
Lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M sodium acetate buffer, pH 5.5)
-
Fluorogenic cathepsin substrates:
-
Cathepsin H: Arg-AMC
-
Cathepsin L: Z-Phe-Arg-AMC
-
-
Fluorometer and 96-well black plates
Procedure:
-
Tissue Homogenization: Homogenize harvested tissues in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Enzyme Assay: a. In a 96-well black plate, add a standardized amount of protein from each lysate. b. Add the appropriate fluorogenic substrate to each well. c. Incubate at 37°C, protected from light. d. Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Compare the cathepsin activity between the vehicle- and this compound-treated groups. A significant decrease in activity in the treated group indicates off-target inhibition.
Signaling Pathways and Experimental Workflows
Figure 1. A diagram illustrating the potential downstream consequences of in vivo this compound administration, including its intended on-target effect and potential side effects.
Figure 2. A logical workflow for troubleshooting unexpected experimental results following in vivo administration of this compound.
References
- 1. research.brighton.ac.uk [research.brighton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. Effect of this compound on hepatocyte apoptosis after bile duct ligation in rat and survival rate after endotoxin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-D-FMK stability issues during long-term experiments
Welcome to the technical support center for Boc-D-FMK. This guide provides troubleshooting tips and answers to frequently asked questions regarding the stability and use of this compound, a broad-spectrum caspase inhibitor, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound, also known as Boc-Asp(OMe)-FMK, is a cell-permeable, irreversible pan-caspase inhibitor.[1] It contains a methyl ester group that enhances its ability to cross cell membranes.[1] Once inside the cell, cytoplasmic esterases cleave this group, activating the inhibitor.[1] The activated molecule then irreversibly binds to the active site of caspase enzymes, effectively blocking the downstream signaling pathways of apoptosis.[2]
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is critical for maintaining the stability and activity of this compound. Recommendations vary slightly by manufacturer, but the consensus is to store it at low temperatures and protect it from moisture. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[3][4]
Q3: How should I prepare a stock solution of this compound?
A: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][3][5] Due to the hygroscopic nature of DMSO, which can affect solubility, it is best practice to use a new, unopened bottle.[3] If you observe any precipitation while preparing the solution, gentle warming and/or sonication can help dissolve the compound.[3] Always store the stock solution in small aliquots at -80°C for long-term stability.[3][4]
Q4: My this compound seems to lose activity in my multi-day cell culture experiment. Why is this happening?
A: This is a common issue related to the inhibitor's stability in aqueous environments like cell culture media. This compound has very low solubility in aqueous solutions such as PBS (pH 7.2).[1] Over time, the compound can degrade or precipitate out of the media, leading to a decrease in the effective concentration and reduced inhibitory activity. For experiments lasting several days, it is recommended to replenish the media with freshly diluted this compound daily. For in vivo experiments, working solutions should be prepared freshly on the day of use.[3]
Q5: Are there any known off-target effects of this compound?
A: Yes. While this compound is a broad-spectrum caspase inhibitor, its fluoromethyl ketone (FMK) pharmacophore is known to interact with other non-caspase cysteine proteases, such as cathepsins H and L.[1] Researchers should consider these potential off-target effects when interpreting their results.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability Period | Citations |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | [3][4] | |
| 4°C | 2 years | [3] | |
| Stock Solution | -80°C | 1 year | [4] |
| (in DMSO) | -80°C | 6 months | [3][6] |
| -20°C | 1 month | [3][4] |
Note: It is crucial to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[3][4]
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Citations |
| DMSO | ≥11.65 mg/mL to 125 mg/mL | [1][3][5][6][7][8] |
| Ethanol | ≥41.65 mg/mL to 50 mg/mL | [1][7][8] |
| DMF | 30 mg/mL | [1] |
| PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound acts as a cell-permeable prodrug. After entering the cell, it is activated by cellular esterases and proceeds to irreversibly inhibit caspases, thereby blocking the execution phase of apoptosis.
Caption: Mechanism of this compound action within a cell.
Standard Experimental Workflow
This workflow outlines the key steps for using this compound in a typical cell culture experiment, emphasizing points where stability is a concern.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, caspase inhibitor (CAS 634911-80-1) | Abcam [abcam.com]
- 6. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-D-FMK and Z-VAD-FMK for Caspase Inhibition in Research
For researchers in apoptosis, inflammation, and drug development, the selection of an appropriate caspase inhibitor is a critical experimental decision. Boc-D-FMK and Z-VAD-FMK are two widely utilized broad-spectrum caspase inhibitors. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal inhibitor for specific research needs.
Mechanism of Action and Target Specificity
Both this compound (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) and Z-VAD-FMK (carbobenzoxy-Val-Ala-Asp(OMe)-fluoromethylketone) are cell-permeable, irreversible caspase inhibitors.[1][2][3][4] They function by covalently binding to the catalytic cysteine residue in the active site of caspases, thereby preventing the cleavage of their substrates.[2] The fluoromethylketone (FMK) moiety is crucial for this irreversible inhibition.
While both are considered pan-caspase inhibitors, their specificity profiles exhibit some differences. Z-VAD-FMK is reported to be a potent inhibitor of caspases-1, -3, -7, -8, and -9.[4] However, some studies suggest it is less effective against caspase-2 and -6.[5] this compound is also a broad-spectrum inhibitor, but its detailed inhibitory profile across all caspases is less consistently documented in direct comparative studies. One study indicated that this compound, unlike Z-VAD-FMK, could effectively inhibit caspase-6-mediated events in a specific cellular context.[5]
Quantitative Comparison of Inhibitory Potency
| Caspase Target | This compound IC50 | Z-VAD-FMK IC50 |
| Pan-Caspase (in TNF-α induced apoptosis) | 39 µM[3] | Not specified |
| In vitro tumor cell apoptosis | Not specified | 0.0015 - 5.8 mM |
Note: The wide range for Z-VAD-FMK reflects data from various tumor cell lines and experimental conditions.
Off-Target Effects and Other Considerations
An important aspect of choosing an inhibitor is its potential for off-target effects, which can lead to misinterpretation of experimental results.
Z-VAD-FMK has been shown to have notable off-target effects. It can induce necroptosis, a form of programmed necrosis, by inhibiting caspase-8, which normally suppresses this pathway.[6] Furthermore, Z-VAD-FMK can trigger autophagy, a cellular degradation process, through the off-target inhibition of N-glycanase 1 (NGLY1).[7][8][9][10][11][12] This is a critical consideration for studies focused on apoptosis, as the observed cellular phenotype may be a composite of caspase inhibition and these off-target activities.
This compound has been reported to inhibit other cysteine proteases, specifically cathepsins H and L.[11] This cross-reactivity could be a confounding factor in experimental systems where cathepsin activity is relevant.
Experimental Protocols
To assess the efficacy of this compound and Z-VAD-FMK, two common experimental approaches are employed: fluorometric assays of caspase activity and Western blotting for caspase cleavage.
Fluorometric Caspase Activity Assay
This assay quantifies the activity of specific caspases using a fluorogenic substrate.
Principle: A specific peptide substrate for a caspase is conjugated to a fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin). In the presence of the active caspase, the substrate is cleaved, releasing the fluorophore, and the resulting fluorescence is proportional to the caspase activity.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with the apoptosis-inducing agent in the presence or absence of this compound or Z-VAD-FMK at various concentrations. Include appropriate vehicle controls.
-
Cell Lysis: After the treatment period, harvest the cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer on ice.[13][14]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Caspase Activity Measurement: In a 96-well plate, add a standardized amount of protein lysate to a reaction buffer containing the specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).[13][14][15][16][17]
-
Incubation and Fluorescence Reading: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC) at regular intervals using a microplate reader.[13][15][16][17]
-
Data Analysis: Calculate the rate of fluorescence increase, which reflects the caspase activity. Compare the activity in inhibitor-treated samples to the untreated control to determine the extent of inhibition.
Western Blot for Caspase Cleavage
This method provides a qualitative or semi-quantitative assessment of caspase activation by detecting the cleavage of pro-caspases into their active subunits.
Principle: During apoptosis, inactive pro-caspases are cleaved to generate smaller, active caspase fragments. Western blotting with antibodies that specifically recognize either the pro-form, the cleaved form, or both, can visualize this activation event.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells as described for the fluorometric assay. After treatment, lyse the cells in a lysis buffer containing protease inhibitors.[1][18][19][20][21]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[19][21]
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19][21]
-
Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., anti-caspase-3, anti-cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[19][20]
-
Analysis: The appearance of cleaved caspase fragments or a decrease in the pro-caspase band indicates caspase activation. The effect of the inhibitors can be assessed by comparing the cleavage patterns in treated versus untreated samples.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general caspase inhibition pathway and a typical experimental workflow.
Caption: General mechanism of irreversible caspase inhibition.
Caption: Typical workflow for assessing caspase inhibition.
Conclusion and Recommendations
The choice between this compound and Z-VAD-FMK depends heavily on the specific experimental context.
-
Z-VAD-FMK is a well-characterized pan-caspase inhibitor suitable for general studies of apoptosis. However, researchers must be cautious of its potential to induce necroptosis and autophagy, which could complicate data interpretation. It is advisable to include controls to monitor for these off-target effects, especially in long-term experiments or when unexpected cell death phenotypes are observed.
-
This compound serves as a valuable alternative broad-spectrum caspase inhibitor. Its potential off-target effects on cathepsins should be considered, particularly in studies where lysosomal signaling or protein degradation are of interest. In contexts where caspase-6 inhibition is critical, this compound might offer an advantage over Z-VAD-FMK.
For any experiment, it is crucial to perform dose-response studies to determine the optimal inhibitor concentration that effectively blocks caspase activity without inducing significant toxicity or off-target effects. Ultimately, a thorough understanding of the potential nuances of each inhibitor will lead to more robust and reliable experimental outcomes.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 5. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Fluorogenic Caspase-3 activity assay [bio-protocol.org]
- 16. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
A Comparative Guide to Pan-Caspase Inhibitors: Boc-D-FMK vs. q-VD-OPh
For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is critical for the accurate study of apoptosis and related cellular processes. This guide provides an objective comparison of two widely used pan-caspase inhibitors, Boc-D-FMK and q-VD-OPh, supported by experimental data to inform your research decisions.
This comparison outlines the mechanisms of action, efficacy, and specificity of this compound (Boc-Asp(OMe)-FMK) and q-VD-OPh (Quinoline-Val-Asp-OPh). While both are irreversible broad-spectrum caspase inhibitors, they exhibit notable differences in potency, toxicity, and off-target effects.[1][2][3][4]
Mechanism of Action and Chemical Structure
Both this compound and q-VD-OPh function by irreversibly binding to the catalytic site of activated caspases, thereby blocking their proteolytic activity and inhibiting the apoptotic signaling cascade.[1][2] Their inhibitory activity is conferred by a peptide sequence recognized by caspases, coupled with a reactive functional group.
-
This compound belongs to the fluoromethyl ketone (FMK) family of inhibitors.[1][5] The FMK group forms a covalent bond with the cysteine in the active site of the caspase.
-
q-VD-OPh utilizes an O-phenoxy (OPh) group, which also irreversibly binds to the caspase active site.[1] This modification is reported to enhance cell permeability and reduce non-specific toxicity compared to FMK-based inhibitors.[1][3][4]
Quantitative Comparison of Efficacy
Experimental data demonstrates that q-VD-OPh is a more potent inhibitor of caspase activity across a range of caspases compared to this compound.
| Feature | This compound | q-VD-OPh |
| Inhibitor Class | Peptidyl-FMK | Peptidyl-OPh |
| Mechanism | Irreversible | Irreversible |
| Cell Permeability | Yes | Yes (enhanced)[1][4] |
| IC50 (TNF-α-induced apoptosis) | 39 µM[5][6][7][8][9] | Not explicitly stated for TNF-α, but generally more potent. |
| IC50 (vs. specific caspases) | Not broadly reported | 25-400 nM for caspases-1, 3, 8, and 9.[4][8][10][11][12] 48 nM for caspase-7.[11] |
| Reported Toxicity | Potential for off-target effects and toxicity at higher concentrations.[4][5] | Minimal to no toxicity reported, even at high concentrations.[1][3][4] |
| Specificity | Known to interact with non-caspase cysteine proteases like cathepsins H and L.[5] | Higher selectivity for caspases over other cysteine proteases.[13] |
| In Vivo Activity | Active in vivo.[14][15] | Active in vivo, able to cross the blood-brain barrier.[4][11][16] |
| Typical In Vitro Concentration | 50 µM[6][17] | 10-100 µM[1][16] |
| Typical In Vivo Dosage | 300 nmol (intracerebroventricular)[15] | 20 mg/kg (IP)[1][16] |
Signaling Pathway of Caspase Inhibition
The following diagram illustrates the general mechanism by which irreversible pan-caspase inhibitors like this compound and q-VD-OPh block the apoptotic signaling cascade.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound |CAS 634911-80-1|DC Chemicals [dcchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. This compound, caspase inhibitor (CAS 634911-80-1) | Abcam [abcam.com]
- 15. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide: Z-FA-FMK as a Negative Control for the Pan-Caspase Inhibitor Boc-D-FMK
For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount to generating reliable and interpretable data. In the study of apoptosis, pan-caspase inhibitors like Boc-D-FMK are invaluable tools. However, to ensure that the observed effects are specifically due to caspase inhibition, a proper negative control is essential. This guide provides a comprehensive comparison of this compound and its commonly used negative control, Z-FA-FMK, supported by experimental data and detailed protocols.
Understanding the Roles of this compound and Z-FA-FMK
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that are central executioners of apoptosis.[1][2][3][4] By binding to the catalytic site of activated caspases, this compound effectively blocks the apoptotic signaling cascade. Its broad specificity makes it a powerful tool for investigating the general role of caspases in cell death.
Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethyl ketone) is often employed as a negative control for FMK-based caspase inhibitors.[5] The rationale for its use is that it is a potent inhibitor of other cysteine proteases, such as cathepsins B and L, but is reported to have no inhibitory effect on caspases at concentrations where pan-caspase inhibitors are active.[5] However, it is crucial to note that some studies have shown that at higher concentrations, Z-FA-FMK can inhibit effector caspases (caspase-3, -6, and -7), which could lead to a misinterpretation of results.[6] Therefore, careful dose-response experiments are recommended to validate its use as a negative control in a specific experimental system.
Comparative Analysis: this compound vs. Z-FA-FMK
The following table summarizes the key characteristics and available experimental data for this compound and Z-FA-FMK.
| Feature | This compound | Z-FA-FMK |
| Primary Target | Pan-caspases | Cathepsins B and L |
| Mechanism of Action | Irreversible inhibitor of activated caspases | Irreversible inhibitor of cysteine proteases |
| Cell Permeability | Yes | Yes |
| Inhibition of Apoptosis | Yes | Generally no, but can at high concentrations |
| IC50 for TNF-α-induced apoptosis in neutrophils | 39 µM[1][7] | Not applicable (as a negative control) |
| Observed Effect on Camptothecin-induced Apoptosis in Jurkat Cells | Inhibition of apoptosis | No significant inhibition of apoptosis[5] |
| Effect on Fas-induced Apoptosis in T-cells | Inhibition of apoptosis | Little to no effect on apoptosis[8] |
Experimental Data and Visualization
Signaling Pathway of Apoptosis and Caspase Inhibition
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis and the central role of caspases, which are the targets of this compound.
Experimental Workflow for Comparative Analysis
The diagram below outlines a typical workflow for comparing the effects of this compound and Z-FA-FMK on apoptosis.
Experimental Protocols
Annexin V Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and Z-FA-FMK
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Pre-treat cells with the desired concentrations of this compound or Z-FA-FMK for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce apoptosis using the chosen stimulus (e.g., TNF-α, staurosporine, UV irradiation).
-
Incubate for the desired period to allow for apoptosis to occur.
-
Harvest the cells (including the supernatant for suspension cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Fluorometric Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare cell lysates from the different treatment groups (as described in the experimental workflow).
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add 50 µg of protein from each cell lysate to individual wells.
-
Add Assay Buffer to each well to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of the caspase-3 substrate (to a final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader.
Interpretation: An increase in fluorescence intensity corresponds to higher caspase-3 activity. Compare the fluorescence levels in the this compound and Z-FA-FMK treated groups to the apoptosis-induced control to determine the extent of caspase inhibition.
Conclusion
The appropriate use of controls is fundamental to rigorous scientific inquiry. While this compound is a potent tool for studying caspase-dependent apoptosis, Z-FA-FMK can serve as a valuable negative control to ensure the observed effects are not due to off-target interactions of the FMK chemical group. However, researchers must be mindful of the potential for Z-FA-FMK to inhibit effector caspases at higher concentrations. Therefore, it is recommended to perform dose-response experiments and to use the lowest effective concentration of this compound and a corresponding concentration of Z-FA-FMK. By following the detailed protocols and understanding the distinct mechanisms of these compounds, researchers can confidently dissect the intricate role of caspases in their experimental models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Boc-D-FMK: A Comparative Guide to Caspase-3 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of caspase inhibitors is paramount for advancing apoptosis research. This guide provides a comprehensive comparison of Boc-D-FMK, a broad-spectrum caspase inhibitor, with other widely used caspase-3 inhibitors, Z-DEVD-FMK and Ac-DEVD-CHO. We present supporting experimental data, detailed protocols for validation, and visual representations of key pathways and workflows to facilitate a clear understanding of their respective inhibitory effects.
Performance Comparison of Caspase-3 Inhibitors
The selection of an appropriate caspase inhibitor is critical for the specific needs of an experiment. While this compound is a valuable tool for general apoptosis inhibition, Z-DEVD-FMK and Ac-DEVD-CHO offer greater specificity for caspase-3. The following table summarizes the key characteristics and quantitative data for each inhibitor.
| Inhibitor | Target Specificity | Mechanism of Action | Potency (Caspase-3) | Cell Permeability |
| This compound | Broad-spectrum caspase inhibitor[1][2][3] | Irreversible[1] | IC50: 39 µM (for TNFα-stimulated apoptosis in neutrophils)[1][2][4] | Yes[1] |
| Z-DEVD-FMK | Primarily targets caspase-3; also inhibits caspases-6, -7, -8, and -10[4] | Irreversible[5] | IC50: 1.326 μM (recombinant human active caspase-3)[6], 18 µM (6-OHDA-induced apoptosis)[5][7]; Kd: 2.6 μM[6] | Yes[8] |
| Ac-DEVD-CHO | Potent inhibitor of caspase-3 and caspase-7[4][9][10] | Reversible[9] | Ki: 230 pM[11], <1 nM[9] | Yes |
Delving into the Experimental Validation
Accurate validation of an inhibitor's effect on caspase-3 activity is crucial. Below are detailed protocols for two fundamental experimental techniques: a caspase-3 activity assay to quantify enzymatic function and Western blotting to visualize the cleavage of caspase-3 and its substrates.
Caspase-3 Activity Assay (Colorimetric)
This protocol provides a method for quantifying caspase-3 activity in cell lysates using a colorimetric substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Protein assay reagent (e.g., Bradford or BCA)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Bring the final volume in each well to 50 µL with assay buffer.
-
Add 5 µL of the caspase-3 substrate Ac-DEVD-pNA (final concentration 200 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the caspase-3 activity in the sample.
-
Western Blotting for Caspase-3 Cleavage
This protocol allows for the detection of the active (cleaved) form of caspase-3 and the cleavage of its downstream target, PARP.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
The presence of the cleaved caspase-3 fragment (typically 17/19 kDa) and the cleaved PARP fragment (89 kDa) indicates caspase-3 activation.
-
Visualizing the Molecular Landscape
To better illustrate the biological context and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Caspase-3 signaling pathways.
Caption: Experimental workflow for validating caspase-3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 10. biotium.com [biotium.com]
- 11. medchemexpress.com [medchemexpress.com]
Decoding the Selectivity of Boc-D-FMK: A Comparative Guide to its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Boc-D-FMK's Inhibitory Profile
This compound (Boc-Asp(OMe)-FMK) is a widely utilized cell-permeable, irreversible pan-caspase inhibitor critical in the study of apoptosis.[1][2][3] Its efficacy in preventing programmed cell death is well-documented; however, a thorough understanding of its cross-reactivity with other proteases is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's activity against its primary targets, the caspases, and its off-target interactions with other protease families, supported by experimental data and detailed protocols.
Quantitative Analysis of Inhibitory Activity
This compound is recognized as a broad-spectrum inhibitor of caspases, the key mediators of apoptosis.[1][2][3] While it is known to inhibit multiple caspases, specific inhibitory constants (IC50 or Ki) for each individual caspase are not consistently reported across the literature. The most frequently cited value is its ability to inhibit TNF-α-stimulated apoptosis in neutrophils with an IC50 of 39 µM.[1][4][5]
Beyond its primary targets, the fluoromethylketone (FMK) pharmacophore present in this compound is known to interact with other cysteine proteases, leading to potential cross-reactivity.[3] Notably, it has been reported to inhibit cathepsins H and L.[3] One study demonstrated that while low concentrations (0.3–3 µM) of this compound sensitized WEHI-S cells to TNF-α-induced apoptosis, higher concentrations (>30 µM) were required for full protection, suggesting a complex, concentration-dependent effect that may involve other proteases.
| Target Class | Specific Protease | IC50 / Ki | Cell/System | Notes |
| Caspases | Pan-Caspase (inhibition of TNF-α-stimulated apoptosis) | IC50: 39 µM | Neutrophils | Irreversible inhibitor.[1][4][5] |
| Caspases | Caspase-6 | - | p815 mastocytoma cells | BocD-fmk, unlike zVAD-fmk, was found to inhibit the caspase-6-mediated 14-3-3/Bad signaling pathway.[3] |
| Cathepsins | Cathepsin H | - | - | Known to be inhibited by the FMK pharmacophore.[3] |
| Cathepsins | Cathepsin L | - | - | Known to be inhibited by the FMK pharmacophore.[3] |
Comparative data with other pan-caspase inhibitors is limited. However, one study highlighted a key difference between this compound and another widely used pan-caspase inhibitor, z-VAD-FMK. In p815 mastocytoma cells, this compound was effective at inhibiting a caspase-6-mediated signaling pathway, whereas z-VAD-FMK was not, suggesting a degree of differential selectivity between these two broad-spectrum inhibitors.[3]
Experimental Protocols
To facilitate further research and independent verification, this section details the methodologies for key experiments to determine the cross-reactivity of this compound.
Fluorometric Assay for Protease Inhibition (IC50 Determination)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protease using a fluorogenic substrate.
Materials:
-
Purified recombinant protease of interest (e.g., Caspase-3, Cathepsin L)
-
This compound
-
Specific fluorogenic substrate for the protease (e.g., Ac-DEVD-AMC for Caspase-3, Z-FR-AMC for Cathepsin L)
-
Assay Buffer (specific to the protease, typically containing a reducing agent like DTT for cysteine proteases)
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range.
-
Add the purified protease to each well of the 96-well plate at a final concentration optimized for the assay.
-
Add the different concentrations of this compound to the wells containing the protease. Include a control with no inhibitor (vehicle only).
-
Pre-incubate the protease and inhibitor for a specified time at the optimal temperature for the enzyme to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Apoptosis Inhibition Assay
This protocol describes how to assess the ability of this compound to inhibit apoptosis in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., TNF-α, staurosporine)
-
This compound
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Induce apoptosis by adding the apoptosis-inducing agent to the wells. Include an untreated control group.
-
Incubate for a period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Harvest the cells and wash them with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
-
Calculate the percentage of inhibition of apoptosis for each this compound concentration relative to the induced, untreated control.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided in Graphviz DOT language.
Caption: TNF-α signaling leading to apoptosis or NF-kB activation.
Caption: Experimental workflow for IC50 determination.
Conclusion
References
Specificity of Boc-D-FMK in a Multi-Caspase System: A Comparative Guide
For researchers in apoptosis, inflammation, and drug development, the selection of an appropriate caspase inhibitor is critical for elucidating cellular signaling pathways and for the development of targeted therapeutics. Boc-D-FMK (Boc-Asp(OMe)-FMK) is a widely utilized cell-permeable, irreversible pan-caspase inhibitor. This guide provides a comparative analysis of this compound's specificity in a multi-caspase system, its performance against other caspase inhibitors, and detailed experimental protocols for its use.
Mechanism of Action
This compound, like other fluoromethylketone (FMK)-based inhibitors, functions by covalently binding to the catalytic cysteine residue within the active site of caspases. This irreversible binding effectively inactivates the enzyme and halts the downstream apoptotic or inflammatory cascade. The Boc (tert-butyloxycarbonyl) group enhances cell permeability, allowing the inhibitor to reach its intracellular targets.
Specificity and Performance of this compound
This compound is characterized as a broad-spectrum or pan-caspase inhibitor, implying it inhibits a wide range of caspases. However, detailed quantitative data on its inhibitory potency (IC50 or Ki values) against a comprehensive panel of purified human caspases is not consistently available in the public domain. Its activity is often reported in cellular assays, such as the inhibition of TNF-α-induced apoptosis in neutrophils, with an IC50 of 39 µM.[1][2][3]
Comparative Analysis with Other Pan-Caspase Inhibitors
To understand the specificity of this compound, it is essential to compare it with other commonly used pan-caspase inhibitors, such as Z-VAD-FMK and Q-VD-OPh.
| Inhibitor | Reported Specificity & Potency | Off-Target Effects & Other Considerations |
| This compound | Broad-spectrum caspase inhibitor. Cellular IC50 of 39 µM for inhibiting TNF-α-induced apoptosis in neutrophils.[1][2][3] One study suggests it is more effective than Z-VAD-FMK at inhibiting caspase-6-mediated events in a specific cellular pathway.[4] | As an FMK-based inhibitor, it may inhibit other cysteine proteases like cathepsins and calpains. |
| Z-VAD-FMK | Potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10. It is a poor inhibitor of caspase-2. | Can induce necroptosis and autophagy. Its metabolism can produce toxic fluoroacetate.[2] |
| Q-VD-OPh | Considered a "true" pan-caspase inhibitor with IC50 values ranging from 25-400 nM for caspases-1, -3, -8, and -9, and an IC50 of 48 nM for caspase-7.[1][2] | Generally considered less toxic than FMK-based inhibitors and does not induce necroptosis. It is able to cross the blood-brain barrier.[1][2] |
Signaling Pathways
Caspases are central to the execution of apoptosis, which proceeds via two main signaling pathways: the extrinsic and intrinsic pathways. This compound, as a pan-caspase inhibitor, is expected to block caspase activation in both pathways.
Caption: Apoptosis signaling pathways and points of inhibition by this compound.
Experimental Protocols
In Vitro Caspase Activity Assay (Fluorogenic Substrate)
This protocol is designed to determine the inhibitory activity of this compound against purified caspases.
Materials:
-
Purified active caspase enzyme (e.g., caspase-3, -8, -9)
-
This compound
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in Assay Buffer).
-
Add the purified active caspase enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., for AMC: Ex 360-380 nm, Em 440-460 nm).
-
Monitor the fluorescence kinetically over time or take an endpoint reading after a set incubation period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of caspase activity versus the inhibitor concentration and determine the IC50 value.
Caption: Experimental workflow for determining caspase inhibitor IC50 values.
Conclusion
This compound is a valuable tool for studying caspase-dependent signaling pathways due to its broad-spectrum inhibitory activity and cell permeability. However, researchers should be aware of its potential for off-target effects on other cysteine proteases, a characteristic common to FMK-based inhibitors. When absolute specificity is required or when studying cellular processes that might be affected by off-target inhibition, alternative pan-caspase inhibitors like Q-VD-OPh, which exhibits lower toxicity and a more well-defined inhibitory profile, may be a more suitable choice. The selection of a caspase inhibitor should be guided by the specific experimental context and a thorough understanding of the potential advantages and limitations of each compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Researcher's Guide to Pan-Caspase Inhibitors: Boc-D-FMK and Its Alternatives
In the intricate world of cellular signaling, the caspase family of proteases stands as the central executioner of apoptosis, or programmed cell death. The ability to modulate this pathway is crucial for researchers studying a vast array of biological processes, from developmental biology to neurodegenerative diseases and cancer. Pan-caspase inhibitors, which broadly target multiple caspase enzymes, are indispensable tools in this endeavor.
This guide provides a detailed comparison of Boc-D-FMK with other widely used pan-caspase inhibitors, including Z-VAD-FMK, Q-VD-OPh, and the clinical-stage inhibitor Emricasan (IDN-6556). We will delve into their mechanisms of action, comparative efficacy, and provide standardized protocols for their experimental application.
Mechanism of Action: Irreversible Inhibition
Most pan-caspase inhibitors, including this compound and Z-VAD-FMK, are peptide-based molecules with a fluoromethylketone (FMK) reactive group. This group allows them to form an irreversible covalent bond with the cysteine residue in the catalytic site of caspases, thereby permanently inactivating the enzyme.[1][2] Another class of inhibitors, such as Q-VD-OPh, utilizes an O-phenoxy (OPh) group which also acts as an irreversible trap for the enzyme's catalytic site.
These inhibitors are designed to be cell-permeable, often featuring modifications like a methyl ester group that is cleaved by intracellular esterases, trapping the active inhibitor inside the cell.[3]
Caption: General mechanism of irreversible pan-caspase inhibitors.
Comparative Analysis of Pan-Caspase Inhibitors
The choice of a pan-caspase inhibitor depends on the specific experimental context, including the cell type, the desired potency, and whether the experiment is conducted in vitro or in vivo. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | Z-VAD-FMK | Q-VD-OPh | Emricasan (IDN-6556) |
| Inhibitor Type | Peptide-FMK | Peptide-FMK | Peptide-OPh | Peptide-FMK |
| Mechanism | Irreversible[3][4] | Irreversible[1][2] | Irreversible | Irreversible[5] |
| Potency | Moderate (IC50 ≈ 39 µM for TNF-α induced apoptosis)[6][7] | Potent, widely used standard[1][8] | Highly Potent (IC50 ≈ 25-400 nM for caspases 1, 3, 8, 9)[9][10] | Potent, orally bioavailable[5][11] |
| Cell Permeability | Yes[3][4] | Yes[1][2] | Yes, crosses blood-brain barrier[10] | Yes, designed for oral administration[11] |
| Common Working Conc. (in vitro) | 25-50 µM[12] | 10-100 µM[2][13] | 5-20 µM[10][14] | Varies by study |
| Key Features | Broad-spectrum caspase inhibitor[6][7] | Gold-standard research tool, blocks apoptosis and inflammasome activation[1] | Superior potency and lower toxicity compared to FMK inhibitors[14][15] | Clinically investigated for liver diseases (e.g., NASH, cirrhosis)[11][16] |
| Reported Off-Target Effects / Toxicity | Can inhibit cathepsins H and L[3] | Can induce necroptosis in some cell types by inhibiting caspase-8[17] | Minimal toxicity reported, even at high concentrations[14][15] | Generally well-tolerated in clinical trials[11][18] |
The Apoptotic Signaling Pathways
Caspases are activated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Pan-caspase inhibitors act on the effector caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9) common to both pathways, effectively blocking the final execution phase of apoptosis.
Caption: The extrinsic apoptosis pathway and points of pan-caspase inhibition.
Caption: The intrinsic apoptosis pathway and points of pan-caspase inhibition.
Experimental Protocols
Accurate and reproducible data are the foundation of scientific inquiry. Below are detailed methodologies for key experiments involving pan-caspase inhibitors.
Caspase Activity Assay (Fluorometric)
This protocol describes a general method to quantify the activity of executioner caspases (e.g., Caspase-3/7) in cell lysates.
-
Principle: A non-fluorescent substrate peptide (e.g., DEVD-R110) is cleaved by active caspases, releasing a highly fluorescent molecule (Rhodamine 110). The fluorescence intensity is directly proportional to caspase activity.
-
Materials:
-
Cells cultured in appropriate plates (e.g., 96-well).
-
Apoptosis-inducing agent.
-
Pan-caspase inhibitor (this compound, Z-VAD-FMK, etc.).
-
Lysis buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 1 mM DTT).
-
Caspase buffer (e.g., 20 mM PIPES, pH 7.2, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose).
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-R110).
-
Microplate fluorometer (Excitation/Emission ~499/521 nm).
-
-
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with the desired concentration of the pan-caspase inhibitor (e.g., 50 µM this compound) for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., Staurosporine, TNF-α) and incubate for the desired time (e.g., 4-6 hours). Include appropriate controls: untreated cells, cells with inducer only, and cells with inhibitor only.
-
Cell Lysis: Wash cells with cold PBS. Add 50-100 µL of cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Lysate Collection: Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize caspase activity.
-
Caspase Assay: In a black 96-well plate, add 50 µg of protein lysate to each well. Add caspase buffer to a final volume of 100 µL.
-
Substrate Addition: Add the fluorogenic substrate to a final concentration of 50 µM.
-
Measurement: Incubate the plate at 37°C, protected from light. Measure fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours).
-
Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the curve). Normalize the activity to the protein concentration.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of caspase inhibition on cell viability following an apoptotic stimulus.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cells cultured in a 96-well plate.
-
Treatment agents (inducer and inhibitor).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate spectrophotometer (absorbance at ~570 nm).
-
-
Methodology:
-
Cell Treatment: Perform cell treatment and apoptosis induction as described in the caspase activity assay (steps 1-2).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the untreated control after subtracting the background absorbance.
-
Experimental Workflow: Apoptosis Induction and Inhibition
The following diagram outlines a logical workflow for a typical experiment designed to test the efficacy of a pan-caspase inhibitor.
Caption: Workflow for assessing the efficacy of pan-caspase inhibitors.
Conclusion and Recommendations
This compound is a reliable and effective broad-spectrum caspase inhibitor for in vitro research.[4][6] However, the landscape of available tools has evolved, offering researchers alternatives with distinct advantages.
-
For standard in vitro apoptosis inhibition: Z-VAD-FMK remains a gold-standard due to its extensive validation in the literature.[1] However, researchers should be mindful of its potential to trigger necroptosis in certain experimental systems.[17]
-
For high-potency and low-toxicity applications: Q-VD-OPh is a superior choice.[10][14] Its enhanced potency allows for use at lower concentrations, and its favorable toxicity profile makes it suitable for long-term studies and sensitive cell lines.[15] Its ability to cross the blood-brain barrier also makes it a valuable tool for neuroscience research.[10]
-
For translational and in vivo studies, particularly in liver disease: Emricasan (IDN-6556) stands out due to its oral bioavailability and extensive evaluation in preclinical and clinical settings for liver fibrosis and portal hypertension.[5][11][16]
Ultimately, the selection of an appropriate pan-caspase inhibitor requires careful consideration of the specific research question, experimental model, and potential for off-target effects. This guide provides the foundational data and protocols to make an informed decision and generate robust, reliable results.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. z-fa-fmk.com [z-fa-fmk.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emricasan (IDN‐6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Boc-D-FMK: A Comprehensive Guide for Laboratory Professionals
Ann Arbor, Michigan – For researchers, scientists, and drug development professionals utilizing the pan-caspase inhibitor Boc-D-FMK, understanding the proper disposal procedures is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound.
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, irreversible inhibitor of caspases, a family of proteases central to the apoptotic pathway.[1][2][3] Its fluoromethyl ketone (FMK) moiety allows it to covalently bind to and inactivate these enzymes, making it a valuable tool in apoptosis research.[1] However, the reactivity of this functional group also necessitates careful consideration for its disposal.
Key Properties for Safe Handling and Disposal
A thorough understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈FNO₅ | [1][4] |
| Molecular Weight | 263.3 g/mol | [1][4] |
| CAS Number | 187389-53-3 | [1] |
| Appearance | Solid | [5] |
| Solubility | DMSO: ≥ 11.65 mg/mLEthanol: ≥ 41.65 mg/mLWater: Insoluble | [6] |
| Storage Temperature | -20°C | [4][6] |
Procedural Guidance for this compound Disposal
While specific institutional and local regulations must always be followed, the following step-by-step guidance, based on general principles of chemical waste management for halogenated organic compounds, provides a framework for the safe disposal of this compound.
Experimental Protocol for Inactivation and Disposal
This protocol is intended for small quantities of this compound waste typically generated in a research laboratory setting.
Materials:
-
This compound waste (solid or dissolved in a compatible solvent like DMSO or ethanol)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Designated hazardous waste container for halogenated organic waste
Procedure:
-
Segregation and Labeling:
-
Collect all waste containing this compound in a clearly labeled, dedicated waste container. The label should include the chemical name ("this compound"), the solvent(s) used, and the appropriate hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Chemical Inactivation (Hydrolysis of the Fluoromethyl Ketone):
-
For this compound in a solvent: In a well-ventilated fume hood, slowly add 1 M sodium hydroxide solution to the waste container while stirring. The goal is to raise the pH to >12 to promote the hydrolysis of the ester and potentially the fluoromethyl ketone group.
-
For solid this compound: First, dissolve the solid waste in a minimal amount of a water-miscible solvent like ethanol or DMSO. Then, proceed with the addition of 1 M sodium hydroxide as described above.
-
Allow the basic solution to stand for at least 24 hours at room temperature to ensure complete inactivation.
-
-
Neutralization:
-
After the inactivation period, neutralize the solution by slowly adding 1 M hydrochloric acid while monitoring the pH with indicator strips or a pH meter.
-
Adjust the pH to a neutral range (typically between 6 and 8). Be cautious as neutralization can generate heat.
-
-
Final Disposal:
-
The neutralized, inactivated solution should be transferred to a designated hazardous waste container for halogenated organic compounds.
-
Contact your institution's EHS office for pickup and final disposal according to federal, state, and local regulations.
-
Never dispose of this compound, either in its active or inactivated form, down the drain.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with their local EHS departments, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
Essential Safety and Logistical Information for Handling Boc-D-FMK
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Boc-D-FMK.
This document provides immediate and essential safety protocols and logistical plans for the handling of this compound (Boc-Asp(OMe)-fluoromethyl ketone), a cell-permeable, irreversible, and broad-spectrum caspase inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Impervious Clothing | A lab coat is mandatory. For procedures with a higher risk of splashing, consider a chemical-resistant apron. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation. If aerosolization is possible, a properly fitted respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and experimental success. The following workflow outlines the key steps from preparation to use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated Solutions | Collect in a sealed, labeled hazardous waste container. Avoid pouring down the drain. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste. Do not place in regular trash receptacles. |
Mechanism of Action: Caspase Inhibition Signaling Pathway
This compound is a broad-spectrum inhibitor of caspases, which are key proteases in the apoptotic pathway. By irreversibly binding to the active site of caspases, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death.[1]
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[2] |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.[2] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention.[2] |
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
